4-Methoxy-3-nitropyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 610295. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-3-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.ClH/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVDMBZMAGZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326700 | |
| Record name | 4-Methoxy-3-nitropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-61-4 | |
| Record name | 4-Methoxy-3-nitropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31872-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine hydrochloride (CAS No: 31872-61-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its physicochemical properties, provides plausible, detailed experimental protocols for its synthesis and analysis, and explores its role in the development of proton pump inhibitors (PPIs) by illustrating the downstream signaling pathway of the drugs it helps create.
Physicochemical Properties
This compound is a yellow crystalline solid. Its chemical structure and properties make it a versatile building block in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 31872-61-4 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₃ | [1][3] |
| Molecular Weight | 190.58 g/mol | [1][3] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 270°C (decomposes) | [3] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water | [4] |
| Storage Conditions | Sealed in a dry environment at room temperature. Moisture sensitive. | [3] |
Synthesis and Analysis Protocols
While a definitive, publicly available protocol for the direct synthesis of this compound is not readily found, a plausible and detailed experimental procedure can be constructed based on established chemical transformations of pyridine derivatives. Two common routes for the synthesis of related compounds involve either the nitration of a pyridine N-oxide followed by methoxylation or the nucleophilic substitution of a chloro-nitropyridine with a methoxide source.
Plausible Synthesis Protocol: From 4-Chloropyridine N-oxide
This protocol is a hypothetical sequence based on well-understood reactions in pyridine chemistry.
Step 1: Nitration of 4-Chloropyridine N-oxide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating acid).
-
Addition of Starting Material: Slowly add 4-chloropyridine N-oxide to the nitrating acid while maintaining the temperature below 10°C with an ice bath.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 90°C and maintain for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Isolation: The precipitated 4-chloro-3-nitropyridine N-oxide is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Methoxylation of 4-Chloro-3-nitropyridine N-oxide
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-3-nitropyridine N-oxide from the previous step in methanol.
-
Addition of Base: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Isolation: The resulting residue contains 4-methoxy-3-nitropyridine N-oxide.
Step 3: Deoxygenation of 4-Methoxy-3-nitropyridine N-oxide
-
Reaction Setup: Dissolve the crude 4-methoxy-3-nitropyridine N-oxide in a suitable solvent such as acetic acid.
-
Addition of Reducing Agent: Add a deoxygenating agent, for instance, phosphorus trichloride, dropwise while keeping the temperature cool.
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Work-up: Quench the reaction by carefully adding water. Neutralize the mixture with a suitable base.
-
Extraction: Extract the product with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated.
Step 4: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude 4-methoxy-3-nitropyridine in a suitable solvent like diethyl ether.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the purity analysis of this compound can be adapted from methods used for similar pyridine derivatives.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Role in Pharmaceutical Synthesis and Signaling Pathways
This compound is a crucial intermediate in the synthesis of several proton pump inhibitors (PPIs), including omeprazole and rabeprazole.[5][6] These drugs are widely used to treat acid-related gastrointestinal conditions.
Synthesis of Proton Pump Inhibitors
The synthesis of PPIs like omeprazole involves the coupling of a substituted pyridine moiety, derived from this compound, with a benzimidazole core.[7] A subsequent controlled oxidation step forms the final active sulfoxide drug.
Signaling Pathway of Proton Pump Inhibitors
Proton pump inhibitors, synthesized using this compound as a key starting material, function by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in the parietal cells of the stomach lining.[1][8][9] This is the final step in gastric acid secretion.
PPIs are prodrugs that are activated in the acidic environment of the parietal cells.[8][10] The activated form then covalently binds to cysteine residues on the proton pump, inactivating it and thereby reducing the secretion of H⁺ ions into the gastric lumen.[11][12] This leads to a significant and prolonged reduction in stomach acidity.[9][10]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. It is also a suspected respiratory irritant.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its utility, particularly in the synthesis of widely used proton pump inhibitors, underscores its importance in modern drug development. This guide provides essential technical information to aid researchers and scientists in their work with this compound.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. drkumardiscovery.com [drkumardiscovery.com]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 12. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
Technical Guide: 4-Methoxy-3-nitropyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 4-Methoxy-3-nitropyridine hydrochloride (CAS: 31872-61-4), a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.
Compound Data Summary
This compound is a substituted pyridine derivative utilized as a versatile building block in organic synthesis. Its key quantitative properties are summarized below.
| Property | Value | Notes |
| Molecular Weight | 190.58 g/mol [1][2] | |
| Molecular Formula | C₆H₇ClN₂O₃[1][2] | Also represented as C₆H₆N₂O₃·HCl |
| CAS Number | 31872-61-4[1][2][3] | |
| Appearance | Primrose yellow to yellow crystalline solid | |
| Melting Point | 153-156 °C or 270 °C (decomposes)[2] | Conflicting data exists in literature, likely dependent on purity and experimental conditions. |
| Purity (Typical) | ≥98% (by HPLC)[1] | |
| Solubility | Soluble in water, alcohol, and ether | Qualitative data. |
| Storage Conditions | Store at 0-8°C or Room Temperature, sealed in a dry, inert atmosphere[2] | Moisture sensitive. |
Note: The free base, 4-Methoxy-3-nitropyridine (CAS: 31872-62-5), has a molecular weight of 154.12 g/mol and a melting point of 72-77 °C.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through a multi-step process starting from a pyridine precursor. The general workflow involves N-oxidation, nitration, methoxylation, and finally, conversion to the hydrochloride salt.
Caption: Synthetic and purification workflow for 4-Methoxy-3-nitropyridine HCl.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound. These are representative protocols and may require optimization based on specific laboratory conditions and starting materials.
Synthesis Protocol
This protocol outlines a plausible route for the synthesis of the free base and its subsequent conversion to the hydrochloride salt, based on established chemical principles for pyridine derivatives.
-
Nitration of 4-Methoxypyridine:
-
Slowly add 4-methoxypyridine dropwise to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
To this solution, add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Filter the resulting solid, wash with cold water, and dry to yield crude 4-Methoxy-3-nitropyridine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 4-Methoxy-3-nitropyridine free base in a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any non-basic impurities.[4]
-
Dry the purified this compound product under vacuum. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed for further purification if necessary.[4]
-
Characterization Protocols
Purity analysis is critical and is typically performed using reverse-phase HPLC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic solvent like acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 239 nm.[5]
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum for 4-Methoxy-3-nitropyridine would show distinct signals for the methoxy group protons (a singlet) and the three aromatic protons on the pyridine ring, with splitting patterns determined by their coupling.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should show six distinct carbon signals corresponding to the six carbon atoms in the molecule.[7] Chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 155.12.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily in the following sectors:
-
Pharmaceutical Development: It is a building block for the synthesis of various biologically active pyridine-based compounds. The methoxy and nitro groups provide reactive sites for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs.
-
Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides. The pyridine scaffold is present in many effective agrochemicals, and this intermediate allows for the introduction of specific functionalities to modulate biological activity and selectivity.
-
Material Science: There is exploratory research into using nitro-substituted pyridines in the development of new organic electronic materials due to their electronic properties.
Logical Pathway for Intermediate Utilization
The primary value of this compound lies in the selective reactivity of its functional groups, which allows for sequential chemical modifications. The logical workflow for its use as a synthetic intermediate is depicted below.
Caption: Logical pathways for the synthetic utilization of the title compound.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 31872-61-4|this compound|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Methoxy-3-nitropyridine hydrochloride. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Core Chemical and Physical Properties
This compound is a versatile organic compound utilized as a key intermediate in the synthesis of various biologically active molecules.[1] Its chemical characteristics are largely defined by the pyridine core, substituted with an electron-donating methoxy group and an electron-withdrawing nitro group, which enhances its reactivity.[1][2]
Quantitative Data Summary
The physical and chemical properties of this compound and its corresponding free base, 4-Methoxy-3-nitropyridine, are summarized below for comparative analysis.
Table 1: Physicochemical Properties
| Property | This compound | 4-Methoxy-3-nitropyridine | Source(s) |
| CAS Number | 31872-61-4 | 31872-62-5 | [1] |
| Molecular Formula | C₆H₇ClN₂O₃ | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 190.58 g/mol | 154.12 g/mol | [4] |
| Appearance | Yellow crystalline powder / Primrose yellow solid | Yellow to orange crystalline solid | [1][2][5] |
| Melting Point | 153-156°C or 270°C (decomposes) | 72-77 °C | [3][5] |
| Boiling Point | 368.7°C at 760 mmHg | 127°C at 1 mmHg | [5][6] |
| Density | 1.56 g/cm³ | Not specified | [5] |
| Solubility | Soluble in water, alcohol, and ether | Soluble in organic solvents (ethanol, acetone); less soluble in water | [2][5] |
| Purity | ≥ 98% (HPLC) | 97% | [1][4] |
| Storage | Room temperature, sealed in a dry place | Not specified | [3] |
| Sensitivity | Moisture sensitive | Not specified | [3] |
Synthesis and Reactivity
4-Methoxy-3-nitropyridine serves as a valuable synthetic intermediate.[6] The presence of both nitro and methoxy groups on the pyridine ring makes it a versatile building block for creating more complex molecules.[1] The electron-withdrawing nature of the nitro group influences the compound's reactivity, making it suitable for reactions like nucleophilic and electrophilic aromatic substitutions.[2]
Experimental Protocol: Synthesis of 4-Methoxy-3-nitropyridine
The following protocol describes a general method for the synthesis of the free base, 4-Methoxy-3-nitropyridine, from 4-methoxypyridine.
Objective: To synthesize 4-methoxy-3-nitropyridine via nitration of 4-methoxypyridine.
Materials:
-
4-methoxypyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Solid potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Methodology:
-
In an ice bath, cool 5 mL of concentrated sulfuric acid.
-
Slowly add 0.5 mL (4.9 mmol) of 4-methoxypyridine dropwise to the cooled sulfuric acid over a period of 20 seconds.[6]
-
Add 5 mL of fuming nitric acid to the reaction mixture.[6]
-
Heat the mixture to 70°C and allow it to react for 2.5 days.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Carefully pour the reaction mixture into ice water.[6]
-
Adjust the pH of the solution to alkaline by adding solid potassium carbonate.[6]
-
Partition the resulting mixture between water and ethyl acetate to perform a liquid-liquid extraction.[6]
-
Separate the aqueous layer and extract it once more with ethyl acetate.[6]
-
Combine the organic layers and wash them sequentially with water and brine.[6]
-
Dry the combined organic phase over anhydrous magnesium sulfate.[6]
-
Filter the dried solution and concentrate it under vacuum to yield the 4-methoxy-3-nitropyridine product. A 92% yield was reported for this procedure.[6]
Caption: Workflow for the synthesis of 4-Methoxy-3-nitropyridine.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Methoxy-3-nitropyridine. The following data corresponds to the free base form (CAS: 31872-62-5).
Table 2: Spectroscopic Information for 4-Methoxy-3-nitropyridine
| Technique | Data Source / Instrument | Key Features | Source(s) |
| ¹³C NMR | D. Rasala and R. Gawinecki, Pedagogical University, Kielce, Poland | Data available on PubChem. | [7] |
| Mass Spec (GC-MS) | NIST Mass Spectrometry Data Center | Data available on PubChem. | [7] |
| FTIR | Bruker Tensor 27 FT-IR (Technique: KBr) | Data available from Bio-Rad Laboratories, Inc. | [7] |
| ATR-IR | Bruker Tensor 27 FT-IR (Technique: ATR-Neat) | Data available from Bio-Rad Laboratories, Inc. | [7] |
| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Data available from Bio-Rad Laboratories, Inc. | [7] |
Note: Detailed spectra and peak assignments can be accessed through the PubChem database for compound CID 355832.[7]
Applications in Research and Development
This compound is a key building block in several scientific domains due to its unique chemical structure and reactivity.
-
Pharmaceutical Development: It serves as a critical intermediate in the synthesis of novel pharmaceutical compounds, including those with potential antimicrobial and anti-inflammatory properties.[1] Research has also pointed to its use in developing drugs for neurological disorders.[1]
-
Agrochemicals: The compound is used in the formulation of effective pesticides and herbicides, contributing to improved crop yields.[1]
-
Material Science: It is explored for its potential in creating new materials, particularly within the field of organic electronics.[1]
Caption: Relationship between chemical structure and applications.
Safety and Handling
4-Methoxy-3-nitropyridine (the free base) is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[7] The hydrochloride salt should be handled with similar precautions. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.[8][9] The material should be handled in a well-ventilated area or under a chemical fume hood.[9] It is sensitive to moisture and should be stored in a dry, sealed container.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound CAS:31872-61-4 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 6. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]
- 7. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of 4-methoxy-3-nitropyridine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This guide outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.
Synthesis Pathway
The most direct and commonly employed pathway for the synthesis of this compound involves a two-step process:
-
Nitration of 4-Methoxypyridine: The synthesis commences with the electrophilic nitration of 4-methoxypyridine. This reaction is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid. The methoxy group at the 4-position directs the incoming nitro group to the 3-position of the pyridine ring.
-
Formation of the Hydrochloride Salt: The resulting 4-methoxy-3-nitropyridine, which is a free base, is then converted to its hydrochloride salt. This is generally accomplished by treating a solution of the base with hydrochloric acid. The salt form often possesses improved stability and handling characteristics.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-nitropyridine
Materials:
-
4-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-methoxypyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, cool the mixture back to 0-5 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-methoxypyridine in sulfuric acid, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-methoxy-3-nitropyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
4-Methoxy-3-nitropyridine
-
Dichloromethane (or other suitable organic solvent)
-
Concentrated Hydrochloric Acid (or HCl gas in a suitable solvent)
Procedure:
-
Dissolve the purified 4-methoxy-3-nitropyridine in a minimal amount of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.[1]
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold dichloromethane.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| 4-Methoxy-3-nitropyridine | ||
| Molecular Formula | C6H6N2O3 | |
| Molecular Weight | 154.12 g/mol | |
| Melting Point | 74-78 °C | --INVALID-LINK-- |
| This compound | ||
| Molecular Formula | C6H7ClN2O3 | |
| Molecular Weight | 190.59 g/mol | [2] |
| Melting Point | 270 °C (decomposes) | [3] |
Note: Reaction yields are highly dependent on the specific reaction conditions and scale. Researchers should optimize the described protocols to achieve the best possible yields.
Visualizations
References
- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 2. This compound CAS:31872-61-4 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Spectroscopic and Physicochemical Profile of 4-Methoxy-3-nitropyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-Methoxy-3-nitropyridine hydrochloride. Due to the limited availability of public experimental spectra for the hydrochloride salt, this document also includes data for the corresponding free base, 4-Methoxy-3-nitropyridine, to serve as a valuable reference point. Detailed experimental protocols for the acquisition of key spectroscopic data are also presented.
Physicochemical Properties
This compound is a yellow crystalline powder.[1] There are some discrepancies in the reported melting points, with ranges of 153-156 °C and a decomposition temperature of 270 °C also cited in commercial listings. Similarly, variations in the molecular weight have been noted across different suppliers.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 31872-61-4 | Capot Chemical, BLD Pharm |
| Molecular Formula | C₆H₇ClN₂O₃ | Capot Chemical |
| Molecular Weight | 190.58 g/mol ; 187.571 g/mol | Capot Chemical; Unspecified Supplier |
| Appearance | Yellow crystalline powder | Unspecified Supplier |
| Melting Point | 153-156 °C; 270 °C (dec.) | Unspecified Supplier |
| Purity | ≥98% (by HPLC) | Capot Chemical |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (of Free Base)
Table 2: ¹³C NMR Data for 4-Methoxy-3-nitropyridine
| Carbon Atom | Chemical Shift (ppm) |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| OCH₃ | Data not available |
Note: Specific peak assignments for ¹³C NMR of the free base are not fully detailed in the available public data. The data is referenced from a publication by D. Rasala and R. Gawinecki in Magnetic Resonance in Chemistry (1993).[2]
Infrared (IR) Spectroscopy Data (of Free Base)
The IR spectrum of 4-Methoxy-3-nitropyridine has been recorded using both FTIR (KBr pellet) and ATR-IR techniques.[2]
Table 3: Key IR Absorption Bands for 4-Methoxy-3-nitropyridine
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available | Specific peak data is not provided in the summary source. |
Note: While the source indicates the availability of FTIR and ATR-IR spectra, specific peak positions and intensities are not listed. The data was generated using a Bruker Tensor 27 FT-IR instrument.[2]
Mass Spectrometry (MS) Data (of Free Base)
GC-MS data is available for 4-Methoxy-3-nitropyridine from the NIST Mass Spectrometry Data Center.[2]
Table 4: Mass Spectrometry Data for 4-Methoxy-3-nitropyridine
| m/z | Interpretation |
| Data not available | Specific fragmentation data is not provided in the summary source. |
| Top Peak (m/z) | 78 |
| 2nd Highest Peak (m/z) | 51 |
| 3rd Highest Peak (m/z) | 93 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of a pyridine derivative like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, especially for a hydrochloride salt, to ensure solubility and minimize exchange of the pyridinium proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with tetramethylsilane (TMS) or the residual solvent peak serving as the internal reference.
-
Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis of chemical shifts, coupling constants, and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample such as this compound, the following FT-IR methods are common:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum. This method requires minimal sample preparation.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe may be used.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Conclusion
This technical guide consolidates the currently available physicochemical and spectroscopic information for this compound. While a complete set of experimental spectra for the hydrochloride salt is not publicly accessible, the data for the free base provides a foundational understanding of its chemical structure. The provided experimental protocols offer a standardized approach for researchers seeking to generate their own comprehensive spectroscopic data for this compound. Further research is warranted to obtain and publish a complete spectral characterization of this compound to aid in future scientific endeavors.
References
In-Depth Technical Guide on the Solubility of 4-Methoxy-3-nitropyridine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-3-nitropyridine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes available qualitative information, presents computationally predicted aqueous solubility, and offers detailed experimental protocols for determining solubility in various organic solvents. This document aims to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and experimental design.
Introduction
This compound is a versatile chemical intermediate widely utilized in the synthesis of a variety of biologically active molecules.[1] Its molecular structure, featuring a pyridine ring substituted with a methoxy and a nitro group, makes it a valuable building block in medicinal chemistry for developing new therapeutic agents. The hydrochloride salt form is often employed to improve the compound's stability and handling properties.
Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, crystallization conditions, and the development of suitable dosage forms in pharmaceutical applications. This guide addresses the current knowledge gap regarding its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31872-61-4 | Chem-Impex |
| Molecular Formula | C₆H₇ClN₂O₃ | ChemWhat |
| Molecular Weight | 190.58 g/mol | ChemWhat |
| Appearance | Yellow crystalline powder | Generic Manufacturer |
| Melting Point | 270°C (decomposes) | ChemWhat |
| SMILES (HCl salt) | O=N(=O)c1c(OC)ccn1.Cl | PubChem |
Solubility Profile
Qualitative Solubility in Organic Solvents
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source |
| Water | Soluble | Generic Manufacturer |
| Alcohol (e.g., Methanol, Ethanol) | Soluble | Generic Manufacturer |
| Ether (e.g., Diethyl ether) | Soluble | Generic Manufacturer |
| Dimethyl Sulfoxide (DMSO) | Soluble (for free base) | ChemicalBook |
| Methanol | Soluble (for free base) | ChemicalBook |
Note: The "like dissolves like" principle suggests that the polarity of the solvent plays a crucial role. As a salt, this compound is polar and is expected to have better solubility in polar solvents.
Predicted Aqueous Solubility
In the absence of experimental quantitative data, computational tools can provide useful estimations of a compound's solubility. The aqueous solubility of 4-Methoxy-3-nitropyridine was predicted using the SwissADME online tool, which employs a consensus prediction from multiple models.
Table 3: Predicted Aqueous Solubility of 4-Methoxy-3-nitropyridine (Free Base)
| Parameter | Predicted Value |
| LogS (ESOL) | -1.77 |
| Solubility in mg/mL | 1.34 |
| Solubility in mol/L | 8.69e-3 |
| Qualitative Assessment | Soluble |
Disclaimer: This data is computationally predicted and should be used as an estimation. Experimental verification is recommended.
The SMILES string used for the prediction was for the free base: COC1=C(C=NC=C1)--INVALID-LINK--[O-].[2]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following are detailed, standardized experimental protocols for determining the solubility of a solid compound like this compound in organic solvents.
Saturated Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted and accurate method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed sample containers
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container.
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solid residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of saturated solution (mL))
High-Throughput Screening (HTS) Method
This method is suitable for rapidly assessing solubility in multiple solvents.
Objective: To quickly estimate the solubility of this compound in a range of solvents.
Materials:
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer)
-
This compound
-
A library of organic solvents
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
In a 96-well plate, dispense a fixed amount of the compound into each well.
-
Add increasing volumes of the test solvents to different wells.
-
Seal the plate and shake it at a constant temperature for a set period (e.g., 2-4 hours).
-
Measure the absorbance of each well at a wavelength where the compound has maximum absorbance.
-
The concentration at which the absorbance plateaus indicates the saturation point, from which the solubility can be estimated.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative experimental data on the solubility of this compound in organic solvents remains scarce in the public domain, this guide provides a consolidated resource for researchers. The qualitative data indicates solubility in polar solvents like water and alcohols. Computational predictions suggest good aqueous solubility. For precise applications, the provided experimental protocols offer robust methods for determining solubility in specific solvents of interest. It is recommended that researchers perform their own solubility tests to obtain quantitative data tailored to their specific experimental conditions and solvent systems.
References
Stability and storage of 4-Methoxy-3-nitropyridine hydrochloride
An In-depth Technical Guide to the Stability and Storage of 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its inherent reactivity, attributed to the methoxy and nitro functional groups, makes it a valuable intermediate for medicinal chemists. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for successful downstream applications. This guide provides a comprehensive overview of the stability profile and recommended storage and handling procedures for this compound.
Chemical Stability
This compound is a chemically stable compound under standard ambient conditions, such as room temperature.[1][2][3] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The compound is particularly sensitive to moisture.[4]
Recommended Storage Conditions
To maintain the quality and integrity of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommended Condition | Source(s) |
| Temperature | Room Temperature | [4][5] |
| Atmosphere | Dry, Inert Atmosphere | [1][4][5] |
| Container | Tightly closed container | [1][6] |
| Location | Cool, well-ventilated place | [6] |
| Moisture | Keep away from moisture | [2][4] |
Handling Precautions
Proper handling of this compound is essential for both personnel safety and maintaining the compound's purity.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[3][6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection to prevent skin and eye contact.[1][3][6]
-
Dust Formation: Avoid the formation of dust and aerosols during handling.[3][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][6]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the provided search results, general knowledge of similar nitroaromatic compounds suggests potential degradation routes. Hydrolysis and reduction of the nitro group are plausible degradation pathways, especially in the presence of moisture, strong acids or bases, or reducing agents.[3] Under fire conditions, hazardous decomposition can occur, leading to the emission of toxic fumes.[3]
The following diagram illustrates the logical relationship between environmental factors and the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
While specific, published stability-indicating assays for this compound were not found, standard methodologies can be employed to assess its stability.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat a solid sample at a high temperature (e.g., 105 °C) for a defined period.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify the formation of degradation products.
Long-Term Stability Studies
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store aliquots of this compound in tightly sealed containers under the recommended conditions (room temperature, protected from light and moisture).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: Analyze each sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate any changes in purity, appearance, or the formation of degradants over time.
The following diagram outlines a general workflow for assessing the stability of a chemical compound.
Caption: General workflow for chemical stability assessment.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Adherence to the recommended storage and handling guidelines is critical to prevent degradation and ensure the compound's suitability for research and development activities. While specific degradation pathways are not fully elucidated, forced degradation studies can provide valuable insights into its stability profile and help in the development of robust analytical methods for its quality control.
References
In-Depth Structural Analysis of 4-Methoxy-3-nitropyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 4-Methoxy-3-nitropyridine hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document presents a combination of available data for the free base (4-Methoxy-3-nitropyridine), predicted structural information, and detailed, generalized experimental protocols for the key analytical techniques used in structural elucidation of small organic molecules.
Compound Overview
This compound is a pyridine derivative with potential applications in medicinal chemistry and pharmaceutical development.[1] Its structural characterization is crucial for understanding its chemical properties, reactivity, and potential biological activity.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 31872-61-4 | [2] |
| Molecular Formula | C₆H₇ClN₂O₃ | [2] |
| Molecular Weight | 190.58 g/mol | [2] |
| Appearance | Primrose yellow solid | [1] |
| Melting Point | ~270°C (decomposition) | [3] |
| Purity | ≥ 98% (by HPLC) | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 4-Methoxy-3-nitropyridine would be expected to show characteristic absorption bands for the nitro, methoxy, and pyridine groups.
Table 2: Predicted and Representative IR Absorption Bands for 4-Methoxy-3-nitropyridine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C-H (methoxy) | 2950 - 2850 | Stretch |
| C=N, C=C (pyridine ring) | 1600 - 1450 | Stretch |
| N-O (nitro group) | 1550 - 1500 (asymmetric) | Stretch |
| N-O (nitro group) | 1360 - 1320 (symmetric) | Stretch |
| C-O (methoxy) | 1275 - 1200 | Stretch |
Note: These are predicted values. Actual peak positions can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methoxy-3-nitropyridine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2 | 8.5 - 8.7 | Singlet | Pyridine Ring |
| H-5 | 7.0 - 7.2 | Doublet | Pyridine Ring |
| H-6 | 8.3 - 8.5 | Doublet | Pyridine Ring |
| OCH₃ | 3.9 - 4.1 | Singlet | Methoxy Group |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C-2 | 150 - 155 | Pyridine Ring | |
| C-3 | 135 - 140 | Pyridine Ring | |
| C-4 | 155 - 160 | Pyridine Ring | |
| C-5 | 110 - 115 | Pyridine Ring | |
| C-6 | 145 - 150 | Pyridine Ring | |
| OCH₃ | 55 - 60 | Methoxy Group |
Note: Predicted values are based on computational models and data from similar structures. The presence of the hydrochloride salt will likely induce downfield shifts in the signals of the pyridine ring protons and carbons due to the protonation of the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would correspond to the free base after the loss of HCl.
Table 4: Predicted Mass Spectrometry Data for 4-Methoxy-3-nitropyridine
| Ion | Predicted m/z | Description |
| [M]⁺ | 154.04 | Molecular ion of the free base |
| [M-NO₂]⁺ | 108.05 | Loss of the nitro group |
| [M-OCH₃]⁺ | 123.03 | Loss of the methoxy group |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used in the structural analysis of a small organic molecule like this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline compound.
Protocol:
-
Crystal Growth:
-
Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and a suitable cryo-protectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean NMR tube.
-
-
¹H NMR Spectroscopy:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
-
Mass Analysis and Detection:
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments in the structural analysis of a compound like this compound.
Caption: General workflow for the structural analysis of a small molecule.
References
The Nitro Group's Pivotal Role: A Technical Guide to the Reactivity of 4-Methoxy-3-nitropyridine Hydrochloride
For Immediate Release
A Deep Dive into the Synthetic Utility of 4-Methoxy-3-nitropyridine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the reactivity of the nitro group in this compound, a versatile intermediate in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, primarily by activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and by serving as a functional group amenable to reduction, thereby providing a gateway to diverse molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Nitro Group
The paramount role of the nitro group in this compound is its ability to activate the C4 position for nucleophilic attack. By withdrawing electron density from the pyridine ring, particularly at the ortho and para positions, the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the addition of a nucleophile. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the methoxy group.
The general mechanism for the SNAr reaction at the C4 position is depicted below:
The Pivotal Role of the Methoxy Group in 4-Methoxy-3-nitropyridine Hydrochloride: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical reactivity, biological significance, and synthetic utility of 4-Methoxy-3-nitropyridine hydrochloride, a key building block in modern medicinal chemistry.
Introduction
This compound is a versatile heterocyclic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique electronic and steric properties, largely dictated by the interplay between the methoxy and nitro functional groups on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide delves into the multifaceted role of the methoxy group in influencing the reactivity, directing synthetic outcomes, and contributing to the pharmacological activity of derivatives synthesized from this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for the rational design of novel therapeutics, including kinase inhibitors and proton pump inhibitors.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electronic characteristics of its substituents. The pyridine ring itself is electron-deficient. This effect is markedly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. Consequently, the carbon atoms at the 2-, 4-, and 6-positions are highly electrophilic and susceptible to nucleophilic attack.
The methoxy group at the 4-position plays a crucial, dual role in this chemical environment. Primarily, it acts as an electron-donating group through resonance, which can modulate the overall electron density of the pyridine ring. However, in the context of nucleophilic aromatic substitution (SNAr), a predominant reaction mechanism for this class of compounds, the methoxy group can also function as a leaving group, albeit less readily than a halogen. Its more significant role, however, is in directing the regioselectivity of nucleophilic attack and influencing the reaction kinetics.
The Methoxy Group as a Modulator of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The stability of the Meisenheimer complex is a key determinant of the reaction rate.
The methoxy group at the 4-position influences SNAr reactions in several ways:
-
Activation of the Pyridine Ring: While the nitro group is the primary activating substituent, the methoxy group's electron-donating nature can subtly influence the electron distribution in the ring, affecting the rate of nucleophilic attack.
-
Directing Nucleophilic Attack: In concert with the nitro group, the methoxy group helps to make the 2- and 6-positions the most electrophilic sites for nucleophilic attack. This regioselectivity is crucial for the synthesis of specific isomers of substituted pyridines.
-
Influence on Reaction Kinetics: The relative lability of the methoxy group compared to other potential leaving groups can be exploited in sequential substitution reactions to build molecular complexity.
Quantitative Data on Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3-nitropyridine and its hydrochloride salt is provided below. This data is essential for designing reaction conditions and for understanding the compound's behavior in biological systems.
| Property | 4-Methoxy-3-nitropyridine | This compound | Source |
| CAS Number | 31872-62-5 | 31872-61-4 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₇ClN₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | 190.59 g/mol | [1] |
| Appearance | Pale yellow solid | Yellow crystalline powder | [1] |
| Melting Point | 72-77 °C | 153-156 °C | [1] |
| Solubility | Soluble in DMSO, Methanol | Soluble in water, alcohol, and ether | [1] |
Experimental Protocols
The following section provides a detailed, exemplary protocol for a key transformation involving a nitropyridine derivative, illustrating the practical application of the chemical principles discussed. While this protocol uses a related starting material, the principles of nucleophilic aromatic substitution are directly applicable to reactions with this compound.
Exemplary Protocol: Synthesis of N-Benzyl-2-methyl-3-nitro-pyridin-4-amine
This protocol details the nucleophilic aromatic substitution of a chloro group on a nitropyridine with an amine, a reaction type central to the derivatization of this compound.
Materials:
-
4-Chloro-2-methyl-3-nitropyridine (1.72 g, 10 mmol)
-
Benzylamine (1.18 g, 11 mmol, 1.1 equivalents)
-
Absolute ethanol (40 mL)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-3-nitropyridine (1.72 g, 10 mmol) in 40 mL of absolute ethanol.
-
Add benzylamine (1.18 g, 11 mmol, 1.1 equivalents) to the solution dropwise at room temperature.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-Benzyl-2-methyl-3-nitro-pyridin-4-amine.
Role in the Synthesis of Biologically Active Molecules
The unique reactivity profile of this compound makes it an invaluable scaffold for the synthesis of a diverse range of therapeutic agents. The methoxy and nitro groups provide handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
Precursor to Kinase Inhibitors
Derivatives of 4-Methoxy-3-nitropyridine are prominent in the development of kinase inhibitors, a class of targeted cancer therapeutics. The pyridine core can serve as a hinge-binding motif, while substitutions at the 2- and 6-positions, facilitated by the directing effects of the methoxy and nitro groups, allow for the introduction of functionalities that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
Key Intermediate in the Synthesis of Rabeprazole
4-Methoxy-3-nitropyridine derivatives are crucial intermediates in the industrial synthesis of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The synthesis involves a key nucleophilic substitution step where a thiol displaces a leaving group on the pyridine ring. The methoxy group is integral to the final structure of the drug molecule.
Signaling Pathways and Logical Relationships
To visualize the biological context of kinase inhibitors derived from this compound, the following diagrams illustrate the EGFR and JNK signaling pathways, which are common targets in cancer therapy.
Caption: EGFR Signaling Pathway and the site of action for derived inhibitors.
References
Methodological & Application
Synthesis of Omeprazole: An Application Note for Drug Development Professionals
Introduction
Omeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Its synthesis is a well-established process in medicinal chemistry and pharmaceutical manufacturing. This document provides a detailed protocol for the synthesis of omeprazole, focusing on a common and efficient synthetic route. This route involves the coupling of a substituted pyridine intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, with 5-methoxy-2-mercaptobenzimidazole, followed by a controlled oxidation step. While the user's query specified 4-Methoxy-3-nitropyridine hydrochloride as a starting material, the prevalent literature details a pathway involving the aforementioned chlorinated pyridine derivative, which is synthesized from nitrated precursors.
Overall Synthesis Workflow
The synthesis of omeprazole via this route can be conceptually divided into two main stages:
-
Formation of the Thioether Intermediate: A nucleophilic substitution reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.
-
Oxidation to Omeprazole: The selective oxidation of the resulting thioether intermediate to the corresponding sulfoxide, which is omeprazole.
Caption: Overall workflow for the synthesis of omeprazole.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole.
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
This procedure details the coupling reaction to form the thioether intermediate.[1]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.[2]
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole. A yield of 96% has been reported for this step.[2]
Protocol 2: Synthesis of Omeprazole (Oxidation of the Sulfide Intermediate)
This protocol describes the oxidation of the sulfide intermediate to the final omeprazole product.
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane.
-
Cool the solution to a low temperature (typically between -10°C and 0°C).
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture. The amount of m-CPBA should be carefully controlled to be approximately one molar equivalent to avoid over-oxidation to the sulfone byproduct.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, the reaction is typically quenched, and the product is isolated and purified.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the sulfide intermediate as described in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Mercapto-5-methoxybenzimidazole | 17.8 g (0.10 mol) | [2] |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 20 g (0.09 mol) | [2] |
| Sodium Hydroxide | 5 g (0.13 mol) | [2] |
| Reaction Conditions | ||
| Temperature (Step 6) | 30°C | [2] |
| Reaction Time (Step 6) | 4 hours | [2] |
| Product | ||
| Sulfide Intermediate Yield | 96% | [2] |
Logical Relationships in Synthesis
The synthesis of omeprazole is governed by a series of logical chemical transformations. The initial step is a classic nucleophilic substitution where the thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ by a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. The final step is a selective oxidation, a critical transformation that must be carefully controlled to prevent the formation of the corresponding sulfone, an undesired byproduct.[1]
Caption: Logical flow of the omeprazole synthesis.
Conclusion
The synthesis of omeprazole from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole is a robust and high-yielding process. Careful control of reaction conditions, particularly during the oxidation step, is crucial for obtaining a high purity final product. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working on the synthesis of omeprazole and related compounds.
References
Application Note: Protocol for Nucleophilic Aromatic Substitution on 4-Methoxy-3-nitropyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, particularly for the functionalization of heteroaromatic compounds. The pyridine ring, being electron-deficient, is a suitable substrate for this transformation. Its reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro (-NO₂) group.[1] This application note provides a detailed protocol for the nucleophilic substitution on 4-Methoxy-3-nitropyridine hydrochloride, a valuable intermediate in medicinal chemistry. The nitro group at the 3-position strongly activates the pyridine ring, making the 4-position susceptible to nucleophilic attack and facilitating the displacement of the methoxy leaving group.[1] This reaction proceeds through a well-defined addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
Reaction Mechanism
The nucleophilic aromatic substitution on 4-Methoxy-3-nitropyridine follows a two-step mechanism:
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom at the 4-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the methoxide ion.
This process is influenced by factors such as the nature of the nucleophile, solvent, base, and reaction temperature.[2]
Data Presentation
The efficiency and outcome of the nucleophilic substitution on nitropyridines are highly dependent on the reaction conditions and the nucleophile used. The following table summarizes typical conditions and yields for SNAr reactions on various nitropyridine substrates, which can serve as a guide for reactions with this compound.
| Nucleophile (Example) | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | 2-Chloro-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | High | [2] |
| Benzylamine | 2-Chloro-5-nitropyridine | 1:1 Isopropanol/Water | - | 80 | 2 | High | [2] |
| Ammonium Acetate | 4-Ethoxy-3-nitropyridine | None | - | 120 | 2.5 | 75 | [4] |
| Thiols | 2-Methyl-3,5-dinitropyridine | DMF | K₂CO₃ | Heat | - | High | [5] |
Experimental Protocol
This protocol details a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials and Reagents:
-
This compound
-
Amine nucleophile (e.g., benzylamine, morpholine) (1.1 equivalents)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in an anhydrous solvent (e.g., ethanol, to a concentration of approximately 0.1 M).
-
Addition of Reagents: Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of a base such as triethylamine (1.2 equivalents).[2] The base is necessary to neutralize the hydrochloride salt and the methoxide leaving group.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for ethanol) and maintain for 2-6 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system would be a mixture of ethyl acetate and hexane.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane as the eluent to yield the pure substituted product.[2]
Visualizations
Below are diagrams illustrating the experimental workflow and the general reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 4-Methoxy-3-nitropyridine hydrochloride
AN-HPLC-001
Introduction
4-Methoxy-3-nitropyridine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products.
Principle
The method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of this compound from its potential impurities. The analyte and any impurities are detected by their absorbance in the ultraviolet (UV) region. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
2. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Gradient Elution Program
3. Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the diluent and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation.
-
4. System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution |
Table 3: System Suitability Requirements
5. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
All peaks with an area greater than 0.05% of the total area should be included in the calculation.
Workflow Diagram
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Discussion
This proposed HPLC method provides a reliable approach for the purity assessment of this compound. The use of a C18 column offers good retention and separation of the polar analyte from potential non-polar impurities. The gradient elution ensures the timely elution of all components and a stable baseline. The chosen UV detection wavelength of 254 nm is generally suitable for aromatic compounds containing nitro groups, providing good sensitivity.
It is important to note that this method is a starting point and should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision, and robustness. Potential impurities that may be encountered include starting materials, by-products from the synthesis, and degradation products. Identification of any major impurities may require further investigation using techniques such as mass spectrometry (MS).
References
Application Note: TLC Visualization of 4-Methoxy-3-nitropyridine Hydrochloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-3-nitropyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a precursor for the synthesis of various substituted pyridines, often through nucleophilic aromatic substitution (SNAr) reactions where the nitro group activates the pyridine ring for substitution.[1][2] Monitoring the progress of these reactions is crucial for optimizing reaction conditions and ensuring complete conversion of the starting material. Thin Layer Chromatography (TLC) is an indispensable technique for this purpose due to its speed, simplicity, and low cost.[3]
This application note provides detailed protocols for monitoring reactions involving this compound using TLC, with a special focus on various visualization techniques required to observe the starting material, intermediates, and final products.
Principle of TLC
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[3] Compounds are spotted on the plate, which is then placed in a chamber with the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. The resulting separation is visualized as distinct spots, and the retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Illustrative Reaction Pathway
A common reaction of 4-Methoxy-3-nitropyridine involves the nucleophilic substitution of a group on the pyridine ring. The electron-withdrawing nitro group makes the ring susceptible to such attacks.[1][2]
Caption: Generalized nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Mark positions for spotting the starting material (SM), co-spot (C), and reaction mixture (RXN).[3]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Reaction Mixture (RXN): Directly sample a small aliquot from the reaction vessel using a capillary tube.
-
-
Spotting: Using separate capillary tubes, apply a small spot of the SM solution and the RXN mixture to their respective marks on the starting line. Apply the SM and RXN spots on top of each other at the 'C' mark (co-spot). Ensure spots are small and concentrated.[3]
-
Eluent Selection: A typical mobile phase for compounds of this polarity is a mixture of a non-polar and a polar solvent. Good starting points are Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures. The ratio should be optimized to achieve an Rf value of ~0.3-0.5 for the starting material.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. The chamber should be saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization: Proceed to Protocol 2 for visualization methods.
References
Application Notes and Protocols for the Use of 4-Methoxy-3-nitropyridine Hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-Methoxy-3-nitropyridine hydrochloride and structurally related compounds as key intermediates in the synthesis of targeted kinase inhibitors. The inherent reactivity of the nitro-activated pyridine ring system allows for strategic functionalization, making it a valuable scaffold in medicinal chemistry for the development of potent and selective therapeutic agents.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapies. The pyridine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.
This compound serves as a versatile building block in this context. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 4-position, enabling the introduction of various pharmacophoric elements. Subsequent chemical modifications, such as reduction of the nitro group to an amine, provide further opportunities for molecular elaboration and scaffold diversification.
This document will detail a representative synthetic protocol for a clinically relevant kinase inhibitor, Bosutinib, which targets Src and Abl kinases. While the synthesis of Bosutinib traditionally starts from a different substituted aromatic ring, the initial steps involving nitration and subsequent functionalization of a methoxy-substituted ring provide a highly relevant and instructive example for researchers working with this compound.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in the high reactivity of the position para to the nitro group. The methoxy group can be readily displaced by a variety of nucleophiles in an SNAr reaction. Key transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): The core reaction involves the displacement of the methoxy group by amines, anilines, or other nucleophiles to introduce key side chains that can interact with the target kinase.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, for instance, by acylation or participation in cyclization reactions to form fused ring systems common in many kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling: Following initial modifications, other positions on the pyridine ring can be functionalized using cross-coupling reactions if a suitable handle (e.g., a halide) is introduced.
Representative Application: Synthesis of a Src/Abl Kinase Inhibitor (Bosutinib Analogue)
The following sections detail a synthetic pathway analogous to the synthesis of Bosutinib, a potent inhibitor of Src and Abl kinases. This serves as a practical example of how a methoxy-nitro-substituted aromatic precursor can be elaborated into a complex, biologically active molecule.
Signaling Pathway of Src/Abl Kinases
Src and Abl are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and migration. Their aberrant activation is a key driver in several cancers, most notably Chronic Myeloid Leukemia (CML) where the Bcr-Abl fusion protein is the primary oncogenic driver. Inhibition of these kinases blocks downstream signaling pathways, leading to apoptosis of cancer cells.
Caption: Simplified signaling pathway of Src and Bcr-Abl kinases and the inhibitory action of Bosutinib.
Experimental Protocols
The following protocols are adapted from the synthesis of Bosutinib and represent a plausible workflow starting from a methoxy-nitro-substituted aromatic compound.
Synthetic Workflow Overview
Caption: General synthetic workflow for kinase inhibitors from a methoxy-nitropyridine starting material.
Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol describes the displacement of the methoxy group with a substituted aniline, a key step in building the core of many kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloro-5-methoxyaniline
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of this compound (1.0 eq) in 2-ethoxyethanol, add 2,4-dichloro-5-methoxyaniline (1.1 eq) and pyridine hydrochloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-anilino-3-nitropyridine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, which is essential for subsequent cyclization reactions.
Materials:
-
4-Anilino-3-nitropyridine derivative (from Protocol 1)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
Suspend the 4-anilino-3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-amino-4-anilinopyridine derivative.
Protocol 3: Cyclization to Form the Quinoline Core
This protocol describes the formation of the quinoline ring system, a common scaffold in kinase inhibitors, through condensation and cyclization.
Materials:
-
3-Amino-4-anilinopyridine derivative (from Protocol 2)
-
3,3-Diethoxypropionitrile
-
Trifluoroacetic acid
Procedure:
-
Dissolve the 3-amino-4-anilinopyridine derivative (1.0 eq) in trifluoroacetic acid.
-
Add 3,3-diethoxypropionitrile (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the quinolinecarbonitrile core structure.
Quantitative Data
The following table summarizes representative data for Bosutinib, which can be considered as a benchmark for inhibitors synthesized through analogous routes.
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |
| Bosutinib | Src | 1.2 | 100 | [1] |
| Bosutinib | Abl | 1.0 | - | [2] |
Structure-Activity Relationships (SAR)
The development of potent and selective kinase inhibitors from a 4-Methoxy-3-nitropyridine scaffold would typically involve systematic modification of different parts of the molecule:
-
Anilino Moiety: Substitution on the aniline ring is critical for potency and selectivity. Halogen and methoxy groups, as in the case of Bosutinib, often enhance binding affinity.
-
Pyridine Core Substituents: Further functionalization of the pyridine (or resulting quinoline) ring can modulate pharmacokinetic properties such as solubility and metabolic stability.
-
Linker Groups: The nature of the groups connecting the core to peripheral moieties can significantly impact the overall conformation and binding mode of the inhibitor.
By systematically exploring these modifications, researchers can optimize the inhibitory activity and drug-like properties of compounds derived from this compound.
References
Application Notes and Protocols for the Synthesis of Agrochemicals Using 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of agrochemical compounds utilizing 4-Methoxy-3-nitropyridine hydrochloride as a key starting material. The following sections detail the synthesis of a picolinamide fungicide, demonstrating the utility of this versatile chemical building block in the development of novel crop protection agents.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its pyridine core, substituted with both an electron-donating methoxy group and an electron-withdrawing nitro group, allows for diverse chemical transformations. A critical reaction pathway involves the reduction of the nitro group to a primary amine, yielding 4-methoxy-3-aminopyridine, a key precursor for the construction of more complex agrochemical scaffolds. This document focuses on the application of this compound in the synthesis of a picolinamide fungicide, a class of agrochemicals known for their effectiveness against a range of fungal pathogens.
Key Synthetic Application: Picolinamide Fungicide Synthesis
A prominent application of this compound is in the synthesis of picolinamide fungicides. These compounds are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a crucial target for fungicide development. The synthesis involves a two-step process: the reduction of the nitro group of the starting material, followed by an amide coupling reaction.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-aminopyridine
This initial step focuses on the reduction of the nitro group of this compound to form 4-Methoxy-3-aminopyridine. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Sodium bicarbonate
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
-
Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride salt.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-3-aminopyridine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Step 2: Amide Coupling to form a Picolinamide Fungicide
The resulting 4-Methoxy-3-aminopyridine is then coupled with a substituted benzoic acid derivative to form the final picolinamide fungicide. This reaction is typically facilitated by a peptide coupling agent.
-
Materials:
-
4-Methoxy-3-aminopyridine
-
2-(trifluoromethyl)benzoic acid (or other substituted benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of 4-Methoxy-3-aminopyridine (1.0 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with dichloromethane.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final picolinamide fungicide.
-
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 4-Methoxy-3-aminopyridine | 4-Methoxy-3-nitropyridine HCl | 10% Pd/C, H₂, NaHCO₃ | Methanol | 90-95 | >95 (by HPLC) |
| 2 | Picolinamide Fungicide | 4-Methoxy-3-aminopyridine | 2-(trifluoromethyl)benzoic acid, DCC, DMAP | DCM | 75-85 | >98 (by HPLC) |
Mandatory Visualization
References
Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitropyridine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitropyridine hydrochloride is a versatile heterocyclic building block pivotal in the synthesis of a diverse array of biologically active molecules. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, render it an excellent substrate for various chemical transformations. This reactivity makes it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies.[1] The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatization allows for the fine-tuning of physicochemical properties and biological activity. These application notes provide detailed protocols for the derivatization of this compound and the subsequent evaluation of its derivatives as potential drug candidates, with a focus on kinase inhibitor discovery.
Data Presentation
The derivatization of the 4-methoxy-3-nitropyridine scaffold can lead to compounds with potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The following table summarizes representative biological data for compounds synthesized from similar pyridine-based scaffolds, illustrating the potential of this chemical space.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| A5 | PI3Kδ | 1.3 | SU-DHL-6 | 0.16 |
| A8 | PI3Kδ | 0.7 | SU-DHL-6 | 0.12 |
| 5a | EGFR | 36.7 | NCI-60 | ~0.01 |
| 4b | EGFR | - | NCI-60 | ~0.01 |
| 23v | c-Met | 2.31 | - | - |
| 23w | c-Met | 1.91 | HT-29 | 0.65 |
| 23y | c-Met | 2.44 | - | - |
| Nitro Cpd 4 | CDK5/GSK3β | >10,000 | - | - |
Note: The data presented are for structurally related pyridine derivatives and are intended to be illustrative of the potential activities of compounds derived from this compound.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol describes a general procedure for the nucleophilic aromatic substitution of the 4-methoxy group of this compound with various aniline derivatives. The electron-withdrawing nitro group facilitates the displacement of the methoxy group.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 3-aminobenzonitrile) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the substituted aniline (1.2 equivalents) to the solution.
-
Add DIPEA or TEA (2.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-3-nitropyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase, for example, a member of the PI3K/Akt/mTOR pathway.
Materials:
-
Synthesized pyridine derivatives
-
Recombinant human kinase (e.g., PI3Kδ)
-
ATP
-
Kinase substrate (e.g., a specific peptide or protein)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader capable of measuring luminescence
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP concentration using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay
This protocol outlines a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a leukemia or solid tumor cell line)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Synthesized pyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (dissolved in DMSO and diluted in culture medium) for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4][][6] Pyridine-based molecules have been successfully developed as inhibitors of key kinases within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a pyridine derivative.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates derived from this compound.
Caption: A generalized workflow for drug discovery using this compound.
References
- 1. 4-methoxy-3-nitropyridine [myskinrecipes.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Analytical techniques for characterizing 4-Methoxy-3-nitropyridine hydrochloride
An extensive suite of analytical techniques is essential for the comprehensive characterization of 4-Methoxy-3-nitropyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its purity and structural integrity are paramount for ensuring the quality, safety, and efficacy of downstream products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | 3-Nitro-4-methoxypyridine hydrochloride | [1][2] |
| CAS Number | 31872-61-4 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O₃ | [3] |
| Molecular Weight | 190.58 g/mol | [1][2][3] |
| Appearance | Primrose yellow solid | [1] |
| Melting Point | 270°C (decomposition) | [2][4] |
| Purity (by HPLC) | ≥ 98% | [1][3] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][2] |
Analytical Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation:
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
Expected ¹H and ¹³C NMR Data
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Proton 1 | ~8.5-9.0 | Singlet | H-2 (proton adjacent to N and nitro group) |
| Proton 2 | ~8.0-8.4 | Doublet | H-6 (proton adjacent to N) |
| Proton 3 | ~7.0-7.4 | Doublet | H-5 (proton coupled to H-6) |
| Methoxy | ~4.0-4.2 | Singlet | -OCH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbon 1 | ~160-165 | C-4 (carbon attached to methoxy group) |
| Carbon 2 | ~150-155 | C-2 (carbon adjacent to N and nitro group) |
| Carbon 3 | ~140-145 | C-6 (carbon adjacent to N) |
| Carbon 4 | ~130-135 | C-3 (carbon attached to nitro group) |
| Carbon 5 | ~105-110 | C-5 |
| Methoxy | ~55-60 | -OCH₃ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to determine the purity of this compound and to quantify any related impurities. A reversed-phase method is typically suitable for this analysis.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of diluent (e.g., a mixture of water and acetonitrile) to get a concentration of 1 mg/mL.
-
Further dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV at 239 nm.[7]
-
-
Data Analysis:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.
-
Instrumentation and Conditions:
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺. For the free base (C₆H₆N₂O₃, MW: 154.12), the expected m/z would be approximately 155.13.[10]
-
The hydrochloride salt will dissociate in the ESI source, so the observed mass will be that of the protonated free base.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation:
-
Data Analysis:
-
Identify the absorption bands corresponding to the functional groups.
-
Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Sharp, medium to weak bands |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium to strong bands |
| N-O Asymmetric Stretch (NO₂) | 1550-1500 | Strong absorption |
| C=C and C=N Stretch (Aromatic Ring) | 1600-1450 | Multiple medium to strong bands |
| N-O Symmetric Stretch (NO₂) | 1350-1300 | Strong absorption |
| C-O-C Stretch (Methoxy) | 1275-1200 (asymmetric), 1150-1085 (symmetric) | Strong bands |
| Amine Halogen (HCl) Ion-Pair | 2700-2000 | Broad absorption, characteristic of hydrochloride salts[11][12] |
Logical Relationship of Analytical Techniques
The following diagram illustrates how different analytical techniques provide complementary information for a full structural elucidation and purity assessment.
Caption: Interrelation of analytical techniques for comprehensive characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound CAS#: 31872-61-4 [amp.chemicalbook.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the palladium-catalyzed cross-coupling of 4-methoxy-3-nitropyridine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science. Due to the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, as well as its formulation as a hydrochloride salt, specific reaction conditions are required for successful coupling. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by quantitative data and detailed experimental procedures.
Introduction
4-Methoxy-3-nitropyridine is a key intermediate in the synthesis of a variety of complex molecules. The pyridine core is a common motif in pharmaceuticals, and the methoxy and nitro substituents provide handles for further functionalization. Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and their application to this substrate allows for the introduction of a wide range of substituents at the 4-position. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free pyridine for effective participation in the catalytic cycle.
General Considerations for Coupling Reactions
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the cross-coupling of 4-methoxy-3-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, which can be a competing pathway in some cases. The pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially inhibiting its activity. Therefore, the use of appropriate ligands is essential to ensure an efficient catalytic cycle. For the hydrochloride salt, a sufficient amount of base must be used to neutralize the HCl and to facilitate the desired catalytic steps, such as transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1][2][3] In the case of 4-methoxy-3-nitropyridine, the methoxy group can be displaced by a variety of aryl and heteroaryl groups using a suitable boronic acid or ester. Given the reactivity of similar 4-chloropyridines, these conditions can be adapted for the methoxy analogue.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 4-Substituted-3-nitropyridines
| Entry | Aryl Halide/Pseudo-halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chloro-3-nitropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 4-Methoxy-3-nitropyridine HCl | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 78 |
| 4 | 4-Chloro-2-methyl-3-nitropyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 65 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the flask under a positive pressure of inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-nitropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5][6] This reaction allows for the coupling of 4-methoxy-3-nitropyridine with a variety of primary and secondary amines. As with the Suzuki coupling, conditions developed for 4-chloropyridines are a good starting point.[7]
Table 2: Reaction Conditions for Buchwald-Hartwig Amination of 4-Substituted-3-nitropyridines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-nitropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 4-Chloro-3-nitropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 3 | 4-Methoxy-3-nitropyridine HCl | N-Methylaniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | t-BuOH | 90 | 12 | 82 |
| 4 | 4-Chloro-2-methyl-3-nitropyridine | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LiHMDS | THF | 70 | 16 | 90 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (3 mol%)
-
RuPhos (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous tert-Butanol (t-BuOH)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with this compound (1.0 mmol), cesium carbonate (3.0 mmol), Pd(OAc)₂ (0.03 mmol), and RuPhos (0.06 mmol).
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the amine (1.2 mmol) and anhydrous t-BuOH (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-3-nitropyridine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10]
Table 3: Reaction Conditions for Sonogashira Coupling of 4-Substituted-3-nitropyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-nitropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 80 | 6 | 85 |
| 2 | 4-Chloro-3-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA | THF | 60 | 12 | 90 |
| 3 | 4-Methoxy-3-nitropyridine HCl | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | K₂CO₃ | Acetonitrile | 70 | 8 | 75 |
| 4 | 4-Iodo-3-nitropyridine | Ethynylbenzene | PdCl₂(MeCN)₂ (1) | 2 | Piperidine | Toluene | RT | 4 | 95 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2]
Table 4: Reaction Conditions for Heck Reaction of 4-Substituted-3-nitropyridines
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-nitropyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | 4-Chloro-3-nitropyridine | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | Dioxane | 100 | 16 | 82 |
| 3 | 4-Methoxy-3-nitropyridine HCl | Methyl acrylate | Pd(OAc)₂ (3) | Herrmann's catalyst (3) | NaOAc | DMA | 130 | 18 | 65 |
| 4 | 4-Iodo-3-nitropyridine | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 110 | 12 | 78 |
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Sealed tube or pressure vessel
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF (5 mL), triethylamine (2.5 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methoxy-3-nitropyridine hydrochloride, with a focus on improving yield and purity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time. | - Ensure the correct stoichiometry of the nitrating agent (e.g., nitric acid/sulfuric acid mixture).- Carefully monitor and maintain the optimal reaction temperature.- Increase the reaction time and monitor progress using TLC or HPLC. |
| Starting Material Degradation: Reaction temperature is too high, or the starting material is impure. | - Strictly control the reaction temperature within the recommended range.- Use highly pure starting materials. Verify the purity of 4-methoxypyridine before use. | |
| Ineffective Methoxylation (if applicable to the chosen synthetic route): Poor quality sodium methoxide, presence of moisture. | - Use fresh, dry sodium methoxide.- Ensure all glassware and solvents are anhydrous. | |
| Formation of Multiple By-products | Over-nitration: Excessively harsh nitrating conditions (high temperature, high concentration of nitrating agent). | - Reduce the reaction temperature.- Use a milder nitrating agent or a more dilute solution.- Slowly add the nitrating agent to the reaction mixture. |
| Isomer Formation: Nitration at other positions on the pyridine ring. | - Optimize the reaction temperature and choice of solvent to favor nitration at the 3-position. | |
| Side Reactions: The presence of impurities in the starting material or reagents. | - Use purified starting materials and reagents. | |
| Difficulty in Product Isolation/Purification | Product is too soluble in the reaction solvent. | - After the reaction is complete, quench the reaction mixture by pouring it onto ice water to precipitate the product.[1] |
| Formation of Oily Product instead of Solid. | - Try to crystallize the product from a different solvent system. Common solvents for purification of similar compounds include isopropanol and ether.[2] | |
| Low Purity after Initial Isolation. | - Recrystallize the crude product from a suitable solvent to improve purity.[2]- Employ column chromatography for purification if recrystallization is ineffective. | |
| Low Yield of Hydrochloride Salt | Incomplete salt formation. | - Ensure a sufficient amount of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) is used.- Stir the solution for an adequate amount of time to allow for complete precipitation. |
| Product loss during washing. | - Use a minimal amount of a cold, non-polar solvent to wash the precipitated hydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of 4-Methoxy-3-nitropyridine?
A1: The nitration step is the most critical for determining the overall yield. Precise control of the reaction temperature and the rate of addition of the nitrating agent are paramount to prevent over-nitration and the formation of unwanted isomers.
Q2: How can I monitor the progress of the nitration reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the point at which the starting material has been consumed and the desired product has been formed, preventing the formation of by-products due to prolonged reaction times.
Q3: What are the common impurities I should look for, and how can I remove them?
A3: Common impurities may include the starting material (4-methoxypyridine), other nitrated isomers, and di-nitrated by-products. Most of these can be removed through careful recrystallization. For challenging separations, column chromatography is a viable option.
Q4: My final product is a dark oil instead of a solid hydrochloride salt. What should I do?
A4: The formation of an oil suggests the presence of impurities or residual solvent. Try dissolving the oil in a minimal amount of a suitable solvent like isopropanol and then slowly adding a non-polar solvent such as diethyl ether or hexane to induce precipitation of the hydrochloride salt.[2]
Q5: What safety precautions should I take during the synthesis?
A5: The nitration reaction is highly exothermic and involves the use of strong acids and oxidizing agents. It is essential to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Careful temperature control and slow addition of reagents are crucial to prevent runaway reactions.
Experimental Protocols
Synthesis of 4-Methoxy-3-nitropyridine
This protocol is a general guideline based on typical nitration procedures for pyridine derivatives.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxypyridine to a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-3-nitropyridine.
Formation of this compound
-
Dissolution: Dissolve the crude 4-Methoxy-3-nitropyridine in a suitable organic solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in isopropanol) with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxy-3-nitropyridine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this chemical synthesis.
Main Reaction Pathway
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction. The chlorine atom on 4-chloro-3-nitropyridine is substituted by a methoxy group from a methoxide source, followed by the formation of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in this reaction?
A1: The electron-withdrawing nature of the nitro group at the 3-position is crucial for the success of this nucleophilic aromatic substitution reaction. It activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. This stabilization lowers the activation energy of the reaction.
Q2: Can I use other methoxide sources besides sodium methoxide?
A2: Yes, other sources of methoxide ions, such as potassium methoxide, can be used. However, the choice of base can influence the reaction rate and potentially the side reaction profile. It is important to ensure the base is anhydrous to prevent hydrolysis side reactions.
Q3: What solvents are suitable for this reaction?
A3: The reaction is typically carried out in an alcohol solvent, most commonly methanol, which is the source of the methoxy group when using a base like sodium hydroxide. Anhydrous polar aprotic solvents like DMF or DMSO can also be used, particularly with a methoxide salt. The choice of solvent can affect the solubility of reactants and the reaction temperature.
Q4: How is the hydrochloride salt typically formed?
A4: After the formation of 4-methoxy-3-nitropyridine, the hydrochloride salt is generally prepared by treating a solution of the free base with hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) until precipitation is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. - Check Reagent Quality: Use fresh, anhydrous sodium methoxide or prepare it in situ. The starting 4-chloro-3-nitropyridine should be of high purity. |
| Poor Nucleophile Strength | - Confirm Base Strength: If generating methoxide in situ (e.g., from methanol and NaOH), ensure a strong enough base is used to deprotonate the methanol effectively. |
| Incorrect Stoichiometry | - Review Molar Ratios: Ensure the correct molar equivalents of the reactants are being used. A slight excess of the methoxide source is often employed. |
Problem 2: Presence of Impurities in the Final Product
The formation of impurities can significantly impact the quality and yield of the desired product. Below are some common side reactions and the impurities they generate.
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| 4-Hydroxy-3-nitropyridine (or its tautomer, 3-Nitro-4-pyridone) | Presence of water in the reaction mixture. | - Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly opened anhydrous solvents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Unreacted 4-chloro-3-nitropyridine | Incomplete reaction. | - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of degradation products. - Increase Nucleophile Concentration: A slight excess of sodium methoxide can help drive the reaction to completion. |
| Dark-colored, tar-like substances | Decomposition of starting material or product under harsh conditions. Malonation of 4-methoxy-3-nitropyridine has been reported to lead to decomposition products, suggesting instability under certain basic conditions.[1] | - Optimize Reaction Temperature: Avoid excessive heating. Determine the minimum temperature required for a reasonable reaction rate. - Control Base Addition: Add the base portion-wise or via a syringe pump to control the exotherm and maintain a consistent reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of 4-Methoxy-3-nitropyridine
This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-chloro-3-nitropyridine in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add sodium methoxide portion-wise at room temperature. The amount of sodium methoxide is typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).
-
Work-up: After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid or dilute HCl).
-
Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 4-methoxy-3-nitropyridine in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution while stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 35-50 | Solid |
| 4-Methoxy-3-nitropyridine | C₆H₆N₂O₃ | 154.12 | 72-77 | Solid |
| 4-Methoxy-3-nitropyridine HCl | C₆H₇ClN₂O₃ | 190.59 | 270 (dec.) | Yellow crystalline powder |
| 4-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.10 | 285 (dec.) | Solid |
Note: The physical properties listed are approximate and can vary based on purity and experimental conditions.
Logical Troubleshooting Workflow
For a systematic approach to troubleshooting, please refer to the following workflow:
References
Technical Support Center: Purification of 4-Methoxy-3-nitropyridine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methoxy-3-nitropyridine hydrochloride from common synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in nitration reactions of substituted pyridines include:
-
Isomeric Products: Nitration of 4-methoxypyridine can potentially yield other isomers, although the 3-nitro product is generally favored.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-methoxypyridine.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-methoxypyridine species.
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under strong acidic conditions, potentially forming 4-hydroxy-3-nitropyridine.
-
Salts from Workup: Inorganic salts from neutralization steps can be carried over into the crude product.
Q2: Which purification method is most effective for this compound?
A2: For most cases, recrystallization is the most efficient and scalable initial purification method for removing the majority of impurities from the crude solid.[1][2] If recrystallization fails to achieve the desired purity, silica gel column chromatography is the recommended secondary method for separating closely related isomers and other persistent impurities.[1]
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using a combination of methods:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels. A purity of >98% is typically desired for research applications.[3][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 153-156°C for the free base, with the hydrochloride salt decomposing at higher temperatures) indicates high purity.[3][5] A broad or depressed melting range suggests the presence of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any organic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Recrystallization Issues
Q: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, causing it to separate as a liquid instead of a solid.
Solutions:
-
Increase Solvent Volume: Add more hot solvent until the oil completely redissolves, then allow it to cool slowly.
-
Lower the Solution Temperature: Before cooling, ensure the boiling point of your solvent is lower than the melting point of the compound.
-
Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a good solvent (like methanol or ethanol) and slowly add a poor solvent (like hexane or diethyl ether) until the solution becomes cloudy, then heat to clarify and cool slowly.[6]
Q: My recovery yield after recrystallization is very low. How can I improve it?
A: Low yield typically results from using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.[5]
-
Perform a Second Crop: Concentrate the mother liquor (the liquid left after filtering the crystals) by 50-75% and cool it again to recover a second crop of crystals. Note that this crop may be less pure than the first.
-
Solvent Selection: Choose a solvent in which your compound has high solubility when hot and very low solubility when cold.[2]
Column Chromatography Issues
Q: I am observing poor separation between my product and an impurity on a silica gel column. How can I improve the resolution?
A: Poor resolution means the elution bands of the product and impurity are overlapping significantly.
Solutions:
-
Optimize the Eluent: Decrease the polarity of the mobile phase. For example, if you are using a 10:1 mixture of Hexane:Ethyl Acetate, try a 15:1 or 20:1 mixture. This will increase the retention time of all compounds and may improve separation.
-
Use a Solvent Gradient: Start with a low-polarity eluent and gradually increase the polarity during the run. This can help separate compounds with close Rf values.
-
Change the Stationary Phase: If silica gel (which is acidic) is causing issues, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column.[7]
-
Sample Loading: Ensure the sample is loaded onto the column in a very concentrated band using the minimum possible amount of solvent. A diffuse starting band will lead to poor separation.
Q: My compound appears to be stuck on the silica column. What is the cause?
A: Highly polar compounds, especially basic amines like pyridines, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or significant peak tailing.[7]
Solutions:
-
Increase Eluent Polarity: Add a small amount of a more polar solvent like methanol to your eluent system.
-
Add a Competitive Base: Incorporate a small percentage (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia into the mobile phase. This will occupy the acidic sites on the silica, allowing your basic product to elute more effectively.
-
pH Adjustment: For pyridinium salts, maintaining a suitable pH in the mobile phase can be critical to ensure the compound is in a less polar, neutral state if possible, though this is more common in HPLC.[7]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general method. The ideal solvent system should be determined experimentally via small-scale solubility tests.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points (see Table 1). An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the yield and assess the purity via melting point and HPLC analysis.
Data Presentation: Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | High | Good general solvent for polar compounds. |
| Isopropanol | 82 | Medium-High | Often provides good crystals; less volatile than ethanol. |
| Methanol | 65 | High | High solving power; may require a co-solvent. |
| Ethyl Acetate / Hexane | Variable | Tunable | A good co-solvent system for adjusting polarity. |
| Ethanol / Water | Variable | Tunable | Effective for polar compounds that are very soluble in pure ethanol. |
Protocol 2: Flash Column Chromatography
This method is for purifying the product when recrystallization is ineffective.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A standard workflow for the purification and analysis of 4-Methoxy-3-nitropyridine HCl.
Caption: A logical troubleshooting guide for when a compound "oils out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. This compound CAS:31872-61-4 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 4-Methoxy-3-nitropyridine Hydrochloride Reactions
For researchers, scientists, and drug development professionals, optimizing reaction yields is a critical aspect of chemical synthesis. This technical support center provides targeted troubleshooting guidance for overcoming low yields in the preparation of 4-Methoxy-3-nitropyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yields in this nitration reaction are typically attributed to a combination of factors inherent to the chemistry of pyridine derivatives. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. Consequently, harsh reaction conditions are often necessary, which can lead to product degradation and the formation of side products. Key contributing factors include incomplete reaction, over-nitration, and decomposition of the starting material or product under strong acidic and high-temperature conditions.
Q2: My reaction is sluggish and does not go to completion. What can I do?
Incomplete conversion of 4-methoxypyridine is a common challenge. To drive the reaction towards completion, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. A careful optimization of the reaction temperature is crucial. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Nitrating Agent Stoichiometry: An insufficient amount of the nitrating agent will naturally lead to incomplete conversion. A modest excess of the nitrating agent can help, but a large excess should be avoided to minimize side reactions.
Q3: I am observing the formation of significant amounts of byproducts. How can I improve the selectivity?
The formation of undesired isomers or degradation products can significantly lower the yield of the target molecule. To enhance selectivity:
-
Control of Temperature: Precise temperature control is paramount. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excursions to higher temperatures can promote the formation of unwanted side products.
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Slow Addition of Nitrating Agent: Adding the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and at a controlled rate to the solution of 4-methoxypyridine can help to maintain a low concentration of the reactive nitronium ion, thereby improving selectivity.
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Purity of Reagents: Ensure that all starting materials and solvents are of high purity and free from water, as impurities can catalyze side reactions.
Q4: How critical is the work-up procedure for isolating this compound?
The work-up procedure is critical for maximizing the isolated yield and ensuring the purity of the final product. The product is a hydrochloride salt, and its solubility can be influenced by the pH of the aqueous solution during extraction. It is important to carefully neutralize the reaction mixture and perform extractions with a suitable organic solvent. The hydrochloride salt is often precipitated from the organic solution by the addition of HCl (e.g., as a solution in an alcohol or as a gas). Losses can occur during neutralization, extraction, and precipitation steps if not performed optimally.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate amount of nitrating agent. | 1. Monitor the reaction by TLC/HPLC and extend the reaction time until the starting material is consumed. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and decomposition. 3. Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Concentrated acids are causing charring. | 1. Maintain a lower reaction temperature and ensure efficient stirring to prevent localized heating. 2. Add the 4-methoxypyridine solution slowly to the cooled acid mixture. |
| Isolation of Multiple Products (Isomers/Byproducts) | 1. Over-nitration. 2. Side reactions due to harsh conditions. 3. Hydrolysis of the methoxy group. | 1. Use a minimal excess of the nitrating agent and control the reaction time carefully. 2. Lower the reaction temperature and consider a slower addition of the nitrating agent. 3. Ensure anhydrous reaction conditions. |
| Low Isolated Yield After Work-up | 1. Product loss during neutralization and extraction. 2. Incomplete precipitation of the hydrochloride salt. 3. Product is moisture sensitive and degrades upon exposure to air.[1] | 1. Carefully adjust the pH during work-up and perform multiple extractions with an appropriate solvent. 2. Ensure complete precipitation by using a sufficient amount of HCl and allowing adequate time for crystallization, possibly at a lower temperature. 3. Store the final product in a dry, inert atmosphere.[1] |
Experimental Protocols
General Protocol for Nitration of a Pyridine Derivative
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool to the desired temperature (e.g., 0-5 °C).
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Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and an addition funnel, dissolve the starting material (4-methoxypyridine) in a suitable solvent (if necessary) or use it neat.
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Addition of Substrate: Slowly add the 4-methoxypyridine to the pre-cooled nitrating mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 10 °C).
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Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time. The optimal temperature and time will need to be determined experimentally, but a starting point could be in the range of 25-100°C. Monitor the reaction progress by TLC or HPLC.
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Work-up:
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the mixture cool in an ice bath.
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Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
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Formation of the Hydrochloride Salt:
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To the dried organic solution, add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) or bubble dry HCl gas through the solution.
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The this compound should precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Visualizing the Troubleshooting Process
To aid in the systematic troubleshooting of low yield issues, the following workflow can be utilized.
Caption: A logical workflow for troubleshooting low yields.
Chemical Reaction Pathway
The synthesis of 4-Methoxy-3-nitropyridine involves the electrophilic nitration of 4-methoxypyridine. The reaction proceeds via the formation of a nitronium ion, which then attacks the pyridine ring.
Caption: Synthesis pathway of this compound.
References
Optimization of reaction time for 4-Methoxy-3-nitropyridine hydrochloride synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction time for the synthesis of 4-Methoxy-3-nitropyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of 4-Methoxy-3-nitropyridine?
A1: The synthesis is typically achieved through an electrophilic aromatic substitution reaction. The starting material, 4-methoxypyridine, is nitrated using a strong nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid. The methoxy group (-OCH₃) at the 4-position is an activating group, which directs the incoming nitro group (-NO₂) to the ortho position (position 3). The highly acidic conditions protonate the pyridine nitrogen, which deactivates the ring, but the methoxy group's activating effect is strong enough to allow the reaction to proceed. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Q2: My nitration reaction is very slow or incomplete. What are the common causes and how can I increase the reaction rate?
A2: A slow or incomplete reaction can be due to several factors:
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Insufficient Temperature: Nitration of the deactivated pyridinium ion requires energy. If the reaction temperature is too low, the rate will be very slow. Carefully increasing the temperature may improve the reaction time (see optimization table below).
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Inadequate Nitrating Agent Strength: The concentration of the acids is crucial. Use of dilute acids will prevent the formation of the necessary nitronium ion (NO₂⁺). Ensure you are using concentrated or fuming nitric and sulfuric acids.
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Poor Mixing: In a biphasic or viscous reaction mixture, poor stirring can lead to localized reagent concentrations and slow overall reaction. Ensure vigorous and efficient stirring throughout the reaction.
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Moisture: Water can dilute the acid mixture and inhibit the formation of the nitronium ion. Ensure all glassware is dry and reagents are of the appropriate concentration.
Q3: What are the primary side products I should be aware of, and how can they be minimized?
A3: The main potential side product is the formation of other isomers, although the 3-nitro product is strongly favored. Over-nitration to form dinitro compounds is also a possibility under harsh conditions (e.g., excessively high temperatures or prolonged reaction times). To minimize side products, it is critical to maintain careful control over the reaction temperature and stoichiometry of the nitrating agents. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal point to stop the reaction.
Q4: Is the reaction exothermic? What safety precautions should be taken?
A4: Yes, nitration reactions are highly exothermic. The addition of nitric acid to sulfuric acid, and the addition of the pyridine substrate to the acid mixture, can generate a significant amount of heat.
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Cooling: Always perform the additions in an ice bath to control the temperature.
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Slow Addition: Add reagents dropwise to maintain a steady internal temperature and prevent a runaway reaction.
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Monitoring: Use a thermometer to monitor the internal temperature of the reaction flask at all times.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
Q5: How is the final hydrochloride salt typically formed?
A5: After the nitration reaction is complete and the 4-methoxy-3-nitropyridine has been isolated and purified, it is typically dissolved in a suitable solvent (like isopropanol or diethyl ether). A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) is then added. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration.
Optimization of Reaction Time
The reaction time for the nitration of 4-methoxypyridine is highly dependent on temperature and the concentration of the nitrating agent. The following table provides illustrative data on how these parameters can influence reaction time and yield.
Disclaimer: This table presents hypothetical data for illustrative purposes, based on typical outcomes for similar electrophilic aromatic nitration reactions. Actual results may vary, and optimization should be performed under controlled laboratory conditions.
| Experiment ID | Temperature (°C) | Molar Ratio (H₂SO₄:HNO₃) | Reaction Time (hours) | Plausible Yield (%) | Key Observations |
| 1 | 0 - 5 | 2:1 | 12 - 16 | 65 | Very slow reaction; may be incomplete. |
| 2 | 20 - 25 | 2:1 | 4 - 6 | 85 | Controlled reaction at room temperature. |
| 3 | 40 - 50 | 2:1 | 1 - 2 | 88 | Faster reaction; requires careful temperature monitoring. |
| 4 | 20 - 25 | 1:1.2 | 3 - 5 | 90 | Higher concentration of nitric acid speeds up the reaction. |
| 5 | 40 - 50 | 1:1.2 | 0.5 - 1.5 | 82 | Very fast reaction, but increased risk of side products. |
Experimental Protocol: Synthesis of 4-Methoxy-3-nitropyridine
This protocol is a representative procedure and may require optimization.
Materials:
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4-Methoxypyridine
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Sodium Bicarbonate (or other suitable base)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, thermometer.
Procedure:
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Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly, add concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add 4-methoxypyridine dropwise via the dropping funnel. The internal temperature should be carefully maintained between 5-10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using TLC.
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Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be done slowly and with cooling, as it is highly exothermic and will release CO₂ gas.
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Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 times).
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Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methoxy-3-nitropyridine.
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Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of 4-Methoxy-3-nitropyridine.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common synthesis issues.
Technical Support Center: 4-Methoxy-3-nitropyridine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitropyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. While specific impurities can vary based on the exact process, they can be categorized as follows:
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Process-Related Impurities: These are substances that are part of the manufacturing process.
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Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-chloropyridine-N-oxide or 4-hydroxypyridine.
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Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product.
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Side-Products: Reactions like nitration can sometimes lead to the formation of isomeric impurities, such as 2-methoxy-3-nitropyridine or dinitrated species, although the directing effects of the methoxy group and pyridine nitrogen tend to favor the desired product.
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Degradation Products: These can form during storage or under certain experimental conditions.
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Hydrolysis Products: The methoxy group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 4-hydroxy-3-nitropyridine.
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Photodegradation Products: As with many nitroaromatic compounds, exposure to light may lead to degradation, often resulting in colored impurities.
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Q2: My this compound is off-color (e.g., yellow or brown). What could be the cause and how can I purify it?
A2: An off-color appearance, such as a distinct yellow or brown hue, typically indicates the presence of impurities. The most common culprits are residual starting materials, byproducts from the nitration step, or degradation products.
To purify the material, recrystallization is often the most effective method. A general procedure is outlined below. You may need to screen different solvent systems to find the optimal conditions for your specific impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a reduced temperature (e.g., 2-8°C) is also recommended to minimize the potential for degradation over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Solvent/Mobile Phase | Run a blank injection of your mobile phase to ensure it is free of contaminants. Prepare fresh mobile phase if necessary. |
| Presence of Starting Materials | Compare the retention time of the unknown peak with that of the starting materials used in the synthesis. If a match is found, the reaction may have been incomplete. Consider extending the reaction time or optimizing the stoichiometry. |
| Formation of Isomeric Impurities | Isomeric impurities may have similar chromatographic behavior. A high-resolution column and optimization of the mobile phase gradient may be necessary to achieve separation. |
| Degradation of the Sample | If the sample was stored improperly or for an extended period, degradation may have occurred. Analyze a freshly prepared sample if possible. |
Issue 2: Low Purity After Synthesis
Problem: The purity of your synthesized this compound is below the desired specification (e.g., <98%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product purity.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for the purity analysis of this compound. Method optimization may be required.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Protocol 2: Purification by Recrystallization
Objective: To remove impurities and improve the purity of this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Preventing decomposition of 4-Methoxy-3-nitropyridine hydrochloride during reaction
Welcome to the technical support center for 4-Methoxy-3-nitropyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in chemical reactions. Our goal is to help you mitigate decomposition and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: this compound is susceptible to decomposition through several pathways, primarily driven by its chemical structure and the reaction conditions employed. The protonated pyridine ring makes the compound particularly electrophilic and prone to nucleophilic attack. The main decomposition routes include:
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Hydrolysis of the Methoxy Group: Under aqueous acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-3-nitropyridine. This is a common pathway, especially at elevated temperatures.
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Nucleophilic Displacement of the Nitro Group (Denitration): The nitro group, particularly due to the activating effect of the protonated pyridine nitrogen, can be displaced by strong nucleophiles. This can lead to the formation of various substituted pyridines depending on the nucleophile present in the reaction mixture.
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Nucleophilic Displacement of the Methoxy Group: While generally less facile than denitration, the methoxy group can also be displaced by potent nucleophiles, leading to the formation of a 4-substituted-3-nitropyridine.
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Ring Opening/Degradation: Under harsh conditions, such as the use of very strong bases or high temperatures, the pyridine ring itself can undergo degradation, leading to a complex mixture of byproducts.
Q2: How does the hydrochloride salt affect the stability and reactivity of the molecule?
A2: The hydrochloride salt form means the pyridine nitrogen is protonated. This has a significant impact on the molecule's properties:
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Increased Electrophilicity: The positive charge on the pyridinium nitrogen acts as a powerful electron-withdrawing group, further activating the pyridine ring towards nucleophilic aromatic substitution (SNAr). This can enhance the desired reactivity but also increases the susceptibility to nucleophilic attack by solvents or other species, potentially leading to decomposition.
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Enhanced Solubility in Polar Solvents: The salt form generally increases solubility in polar protic solvents like water and alcohols. However, these solvents can also act as nucleophiles, contributing to decomposition via solvolysis.
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Acidic Nature of Solutions: In solution, the hydrochloride salt creates an acidic environment. This can be beneficial for certain reactions but can also promote acid-catalyzed hydrolysis of the methoxy group.
Q3: What are the signs that my this compound is decomposing during the reaction?
A3: Decomposition can be indicated by several observations:
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Color Change: The appearance of dark brown or black coloration in the reaction mixture often suggests the formation of degradation products.
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Formation of Precipitates: Unexpected precipitation may indicate the formation of insoluble byproducts.
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Complex TLC or LC-MS Profile: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture showing multiple unexpected spots or peaks is a strong indicator of decomposition.
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Low Yield of Desired Product: Consistently obtaining a lower than expected yield of your target molecule is a common consequence of substrate decomposition.
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Gas Evolution: In some cases, decomposition might be accompanied by the evolution of gas.
Troubleshooting Guides
Issue 1: Low Yield Due to Suspected Hydrolysis of the Methoxy Group
Symptoms:
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LC-MS analysis shows a significant peak corresponding to the mass of 4-hydroxy-3-nitropyridine.
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The reaction is performed in an aqueous or protic solvent under acidic conditions.
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Elevated reaction temperatures are used.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
| Acid-Catalyzed Hydrolysis | If the reaction does not require acidic conditions, consider neutralizing the hydrochloride with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in situ before proceeding. If acidic conditions are necessary, use the minimum required amount of acid and keep the reaction temperature as low as possible. |
| High Reaction Temperature | Optimize the reaction temperature. Run a temperature screening to find the lowest effective temperature for the desired transformation. |
Issue 2: Formation of Byproducts from Nucleophilic Displacement of the Nitro or Methoxy Group
Symptoms:
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TLC or LC-MS reveals the presence of byproducts with masses corresponding to the displacement of the nitro or methoxy group by a nucleophile present in the reaction.
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The reaction involves strong nucleophiles (e.g., alkoxides, thiolates, amines).
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| High Nucleophile Concentration | Use a stoichiometric amount of the nucleophile relative to the substrate. Avoid using a large excess of the nucleophile. |
| High Reactivity of Nucleophile | If possible, use a less reactive nucleophile or moderate its reactivity by changing the solvent or counter-ion. |
| Elevated Reaction Temperature | Lowering the reaction temperature can often increase the selectivity of the desired reaction over competing nucleophilic substitution pathways. |
| Inappropriate Solvent | Choose a solvent that does not participate in the reaction. Aprotic solvents like DMF, DMSO, or acetonitrile are often preferred over protic solvents which can act as nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction Minimizing Decomposition
This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the risk of decomposition.
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Preparation:
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Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (nitrogen or argon).
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Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
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Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
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Add an anhydrous aprotic solvent (e.g., DMF, DMSO, or CH₃CN) to dissolve the substrate.
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Cool the solution to 0 °C in an ice bath.
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Neutralization (Optional but Recommended):
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Slowly add a non-nucleophilic base such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq) to the cooled solution to neutralize the hydrochloride. Stir for 10-15 minutes at 0 °C. This generates the free base form of 4-methoxy-3-nitropyridine in situ, which is generally more stable towards hydrolysis.
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Addition of Nucleophile:
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Dissolve the nucleophile (1.0-1.2 eq) in the same anhydrous solvent.
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Add the nucleophile solution dropwise to the reaction mixture at 0 °C.
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Reaction Monitoring:
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Allow the reaction to stir at the optimized temperature (start with low temperatures and gradually increase if no reaction is observed).
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Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
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Work-up and Purification:
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Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, recrystallization, or distillation as required.
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Data Presentation
Table 1: Thermal Stability of 4-Methoxy-3-nitropyridine and its Hydrochloride Salt
| Compound | Melting Point (°C) | Decomposition Onset |
| 4-Methoxy-3-nitropyridine | 72-77 | Not specified |
| This compound | ~270 | Begins at melting point |
Note: Data is compiled from publicly available safety data sheets and may vary.
Visualizations
Caption: Potential decomposition pathways of this compound.
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Methoxy-3-nitropyridine hydrochloride. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate a smooth and safe scale-up process.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a multi-step process. The general workflow involves the nitration of a suitable pyridine precursor, followed by a nucleophilic substitution to introduce the methoxy group, and finally, the formation of the hydrochloride salt for improved stability and handling. A common and effective route begins with the nitration of 4-hydroxypyridine, followed by chlorination and then methoxylation.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and scalable route involves a three-step synthesis starting from 4-hydroxypyridine. This includes:
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Nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine.
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Chlorination of 4-hydroxy-3-nitropyridine to produce the key intermediate, 4-chloro-3-nitropyridine.
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Methoxylation of 4-chloro-3-nitropyridine using a methoxide source to give 4-methoxy-3-nitropyridine.
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Hydrochloride salt formation to yield the final product.
An alternative route can start from 4-chloropyridine, which is first nitrated and then undergoes methoxylation. However, the nitration of 4-chloropyridine can sometimes lead to isomer formation.
Q2: Why is the hydrochloride salt of 4-Methoxy-3-nitropyridine prepared?
A2: The free base of 4-methoxy-3-nitropyridine can be an oil or a low-melting solid, which can be challenging to purify and handle on a large scale. Converting it to the hydrochloride salt typically results in a stable, crystalline solid with a higher melting point, making it easier to isolate, purify, and store.[1]
Q3: What are the main safety concerns when scaling up this synthesis?
A3: The primary safety concern is the nitration step, which is highly exothermic and has the potential for a runaway reaction if not properly controlled.[2] The use of strong acids and the generation of potentially unstable nitro-intermediates require careful temperature management and monitoring. The chlorination step often uses reagents like phosphorus oxychloride or thionyl chloride, which are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and engineering controls are essential.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Nitration
Q: My nitration of 4-hydroxypyridine is giving low yields or stalling. What are the possible causes and solutions?
A: Low yields in the nitration step can be attributed to several factors:
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Insufficiently strong nitrating conditions: The pyridine ring is electron-deficient and can be resistant to electrophilic nitration.
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Solution: Ensure the use of a potent nitrating mixture, typically a combination of concentrated nitric acid and fuming sulfuric acid. The temperature also plays a crucial role; while it needs to be controlled to prevent runaway reactions, it must be high enough for the reaction to proceed at a reasonable rate.
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Sub-optimal reaction temperature: If the temperature is too low, the reaction rate will be very slow.
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Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm. It is crucial to establish a safe operating temperature range through small-scale experiments and calorimetric studies.
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Poor mixing: Inadequate agitation can lead to localized "hot spots" and uneven reaction, potentially causing side reactions and reducing the overall yield.
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Solution: On a larger scale, ensure that the reactor is equipped with an efficient stirring mechanism that can handle the viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
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Problem 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my crude 4-methoxy-3-nitropyridine. What are the likely side reactions and how can I minimize them?
A: Impurity formation is a common challenge, particularly during the nitration and methoxylation steps.
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Over-nitration: The introduction of more than one nitro group onto the pyridine ring can occur under harsh nitrating conditions.
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Solution: Carefully control the stoichiometry of the nitrating agent and the reaction temperature. A slow, controlled addition of the nitrating agent is recommended to avoid localized high concentrations.
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Isomer formation: Depending on the starting material and reaction conditions, other isomers of the nitropyridine may be formed.
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Solution: The choice of starting material can influence regioselectivity. Nitration of 4-hydroxypyridine generally directs the nitro group to the 3-position. Careful control of the reaction temperature can also help to minimize the formation of unwanted isomers.
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Incomplete methoxylation: The reaction between 4-chloro-3-nitropyridine and the methoxide source may not go to completion.
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Solution: Ensure that a sufficient excess of the methoxide reagent is used. The reaction temperature and time should also be optimized. Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.
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Hydrolysis of the methoxy group: During workup or subsequent steps, the methoxy group can be susceptible to hydrolysis, especially in the presence of acid.
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Solution: Maintain neutral or slightly basic conditions during the workup of the methoxylation step. Avoid prolonged exposure to acidic conditions.
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Problem 3: Difficulties in Product Isolation and Purification
Q: I am having trouble isolating a pure product, especially on a larger scale. What are the best practices for purification?
A: The physical properties of 4-methoxy-3-nitropyridine (often an oil or low-melting solid) can make purification by direct crystallization challenging.
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Formation of the hydrochloride salt: This is a highly effective method for purification. The hydrochloride salt is typically a stable, crystalline solid that can be easily filtered and washed.
-
Procedure: After the methoxylation reaction, the crude 4-methoxy-3-nitropyridine can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl). The precipitated hydrochloride salt can then be collected by filtration.
-
-
Column chromatography: While effective on a small scale, column chromatography can be impractical and costly for large-scale production. It is best used for the purification of small batches or for the removal of stubborn impurities.
-
Recrystallization: If the hydrochloride salt requires further purification, it can often be recrystallized from a suitable solvent system, such as an alcohol/ether mixture.
Caption: Troubleshooting decision tree for common issues.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction parameters for the key steps in the synthesis of this compound. Note that optimal conditions may vary depending on the scale and specific equipment used.
Table 1: Nitration of 4-Hydroxypyridine
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| Nitrating Agent | Conc. HNO₃ / Fuming H₂SO₄ | Conc. HNO₃ / Fuming H₂SO₄ | The ratio of nitric to sulfuric acid is critical. |
| Temperature | 0 - 10 °C (addition), 25 °C (reaction) | 0 - 10 °C (addition), 25 - 30 °C (reaction) | Strict temperature control is essential to prevent runaway reactions. |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | Monitor by TLC/HPLC for completion. |
| Typical Yield | 80 - 90% | 75 - 85% | Yields may decrease slightly on scale-up due to handling losses. |
Table 2: Chlorination of 4-Hydroxy-3-nitropyridine
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| Chlorinating Agent | POCl₃ or SOCl₂ | POCl₃ | POCl₃ is often preferred for its higher boiling point and reactivity. |
| Temperature | 80 - 110 °C (reflux) | 90 - 110 °C (reflux) | The reaction is typically run at reflux. Ensure adequate ventilation. |
| Reaction Time | 3 - 5 hours | 4 - 6 hours | Monitor by TLC/HPLC. |
| Typical Yield | 85 - 95% | 80 - 90% | Quenching of excess POCl₃ must be done carefully with ice. |
Table 3: Methoxylation of 4-Chloro-3-nitropyridine
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| Methoxylating Agent | Sodium methoxide in Methanol | Sodium methoxide in Methanol | Ensure the sodium methoxide is anhydrous. |
| Temperature | 25 - 50 °C | 40 - 60 °C | The reaction is mildly exothermic. |
| Reaction Time | 1 - 3 hours | 2 - 4 hours | Monitor by TLC/HPLC. |
| Typical Yield | 90 - 98% | 88 - 95% | The reaction is generally high-yielding. |
Table 4: Hydrochloride Salt Formation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| Acid | HCl in Isopropanol or Gaseous HCl | HCl in Isopropanol or Gaseous HCl | The choice of acid and solvent will affect crystal form and yield. |
| Solvent | Isopropanol, Ethyl Acetate | Isopropanol, Ethyl Acetate | The solvent should allow for good precipitation of the salt. |
| Temperature | 0 - 25 °C | 0 - 25 °C | Cooling can improve the yield of the precipitated salt. |
| Typical Yield | > 95% | > 95% | This step is typically high-yielding. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitropyridine
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add fuming sulfuric acid. Cool the reactor to 0-5 °C using an ice-salt bath.
-
Addition of 4-Hydroxypyridine: Slowly add 4-hydroxypyridine to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid via the addition funnel, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 25 °C) and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of 4-Chloro-3-nitropyridine
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-hydroxy-3-nitropyridine and phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (around 105-110 °C) and maintain for 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of 4-Methoxy-3-nitropyridine
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and thermometer, dissolve sodium methoxide in anhydrous methanol.
-
Addition of 4-Chloro-3-nitropyridine: Add a solution of 4-chloro-3-nitropyridine in methanol to the sodium methoxide solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.
-
Work-up: Quench the reaction with water and remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-nitropyridine.
Protocol 4: Preparation of this compound
-
Dissolution: Dissolve the crude 4-methoxy-3-nitropyridine in a suitable solvent such as isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol or bubble gaseous HCl through the solution until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the final product.
References
Technical Support Center: Column Chromatography of 4-Methoxy-3-nitropyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful column chromatography purification of 4-Methoxy-3-nitropyridine hydrochloride.
Troubleshooting Guide
Users may encounter several challenges during the column chromatography of this compound, primarily due to the basic nature of the pyridine ring and the presence of the hydrochloride salt. The following guide addresses common issues with potential causes and solutions.
Issue 1: Poor Separation or Tailing Peaks
-
Potential Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the surface of standard silica gel. This leads to non-uniform elution and peak broadening.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.1-2%), to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]
-
Alternative Stationary Phase: Use a less acidic stationary phase like neutral silica gel or alumina. For acid-sensitive compounds, deactivating the silica gel by pre-flushing the column with a solvent system containing triethylamine can also be effective.[1]
-
Issue 2: Compound Does Not Elute from the Column
-
Potential Cause: The compound is strongly adsorbed to the stationary phase due to high polarity, potentially exacerbated by the hydrochloride salt form. The chosen mobile phase may not be polar enough to displace the compound.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the methanol concentration.
-
Check Solubility: Ensure the compound is soluble in the mobile phase. The hydrochloride salt may have different solubility characteristics than the free base.
-
Issue 3: Compound Decomposes on the Column
-
Potential Cause: The acidic nature of the silica gel may cause the degradation of sensitive compounds.
-
Solution:
-
Use a Neutral Stationary Phase: Switch to neutral silica gel or alumina.
-
Deactivate Silica Gel: Pre-treat the silica gel column with a basic modifier like triethylamine to neutralize acidic sites before loading the sample.[1]
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A good starting point is a solvent system of moderate polarity, such as a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, is often effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate. Dichloromethane/methanol mixtures are also commonly used for polar compounds.
Q2: Should I neutralize my this compound sample before loading it onto the column?
This depends on the specific separation. Running the compound as the hydrochloride salt will make it more polar. If you are having trouble eluting the compound, you might consider carefully neutralizing a small sample with a mild base (e.g., sodium bicarbonate solution) and extracting the free base into an organic solvent. However, be aware that the free base will have different chromatographic behavior. It is often preferable to first try purifying the salt form directly, possibly with a modified mobile phase (e.g., containing triethylamine).
Q3: How can I monitor the separation during the column chromatography?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation. Before running the column, you should develop a TLC method that shows good separation between your desired compound and any impurities. During the column, you will collect fractions of the eluent and spot them on TLC plates to identify which fractions contain your pure product.
Q4: What is "dry loading" and should I use it for my sample?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This can be beneficial if your sample is not very soluble in the initial mobile phase. To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Data Presentation
The choice of column chromatography conditions can significantly impact the success of the purification. The following table summarizes potential starting conditions and troubleshooting adjustments.
| Parameter | Recommended Starting Condition | Troubleshooting Adjustment | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Neutral Silica Gel or Alumina | Standard silica is acidic and can cause tailing with basic pyridines. Neutral phases mitigate this issue.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., starting at 9:1) or Dichloromethane/Methanol (e.g., starting at 98:2) | Increase the proportion of the more polar solvent (Ethyl Acetate or Methanol) in a gradient. | To elute more polar compounds. |
| Mobile Phase Additive | None | Add 0.1-2% Triethylamine (TEA) or Pyridine | To neutralize acidic silanol groups on silica gel and reduce peak tailing.[1] |
| Sample Loading | Wet loading (dissolved in a minimum of mobile phase) | Dry loading (adsorbed onto silica) | Dry loading is useful for samples with low solubility in the initial eluent. |
| Flow Rate | Gravity flow or low pressure for flash chromatography | Adjust pressure for optimal separation time | Faster flow can reduce contact time with the stationary phase, which can be beneficial for sensitive compounds. |
Experimental Protocols
General Protocol for Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system and gradient should be optimized using Thin-Layer Chromatography (TLC) beforehand.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol, with and without 1% triethylamine) to find a system that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top of the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined optimization.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the column chromatography process.
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Key interactions in the chromatography of 4-Methoxy-3-nitropyridine HCl.
References
Technical Support Center: Recrystallization of 4-Methoxy-3-nitropyridine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Methoxy-3-nitropyridine hydrochloride via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem: The compound does not fully dissolve in the hot solvent.
-
Possible Cause: Insufficient Solvent. The volume of the solvent may not be enough to dissolve the amount of solute at that temperature.
-
Solution: Add small increments of the hot solvent until the solid is fully dissolved. Be cautious not to add a large excess, as this will hinder crystallization upon cooling.[1]
-
-
Possible Cause: Inappropriate Solvent. The chosen solvent may not have high enough solvating power for this compound, even at elevated temperatures. Pyridine derivatives are polar and typically require polar solvents.[2]
-
Solution: Consult the Solvent Selection Guide (Table 1) and consider testing alternative solvents on a small scale. Ethanol, methanol, or a mixture including water are often good starting points for polar hydrochloride salts.
-
-
Possible Cause: Insoluble Impurities. The undissolved material could be insoluble impurities present in the crude product.
-
Solution: If the majority of your compound has dissolved and only a small amount of solid remains, perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.[2]
-
Problem: No crystals form after the solution has cooled.
-
Possible Cause: Too Much Solvent. This is a frequent reason for crystallization failure, as the solution is not supersaturated.[2]
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[2] Allow it to cool slowly again.
-
-
Possible Cause: Solution is Supersaturated but Nucleation Has Not Occurred.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.[2]
-
Solution 2: Seeding. If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[2]
-
-
Possible Cause: Cooling Too Rapidly. "Shock cooling" by placing the hot solution directly into an ice bath can lead to the formation of an oil or precipitate rather than crystals.[1]
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, it can then be placed in an ice bath to maximize crystal yield.[1]
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: Melting Point Depression. The melting point of the solute may be lower than the boiling point of the solvent, or impurities are significantly depressing the melting point.
-
Solution: Try using a lower-boiling point solvent. Alternatively, redissolve the oil in a small amount of the hot solvent and try adding a slightly less polar co-solvent (an "anti-solvent") dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
-
Possible Cause: Residual Water. For hydrochloride salts, the presence of water can sometimes prevent solidification, resulting in an oil.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I choose a suitable recrystallization solvent?
A2: A good recrystallization solvent should:
-
Completely dissolve the compound at or near its boiling point.
-
Dissolve very little of the compound when cold (room temperature or in an ice bath).
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
You should perform small-scale solubility tests with a few candidate solvents to find the most suitable one.
Q3: How can I tell if my recrystallized product is pure?
A3: A visual inspection is a good first step; the crystals should appear uniform with shiny surfaces.[1] The most common method for assessing purity after recrystallization is by measuring the melting point range. A pure compound will have a sharp, narrow melting point range (typically 1-2 °C) that is close to the literature value. An impure sample will melt over a broader range and at a lower temperature.
Q4: What is the expected appearance of this compound?
A4: It is described as a primrose yellow solid.[4]
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not available in the provided search results, this table outlines general guidelines for selecting a recrystallization solvent.
Table 1: Solvent Selection Guide for Polar Hydrochloride Salts
| Solvent Class | Examples | Suitability for Polar Salts | Comments |
| Polar Protic | Water, Ethanol, Methanol | Often highly suitable; good solvating power at high temperatures. | May require a co-solvent (anti-solvent) to reduce solubility for crystallization. Prone to retain moisture. |
| Polar Aprotic | Acetone, Acetonitrile | Potentially suitable; solubility can vary greatly. | Acetone can sometimes be a good choice. |
| Non-Polar | Hexane, Toluene | Generally unsuitable as primary solvents. | Can be used as anti-solvents when added to a solution of the compound in a polar solvent. |
| Ethers | Diethyl ether, THF | Generally unsuitable as primary solvents. | Diethyl ether is often used as an anti-solvent or for triturating oils to induce solidification.[3] |
Experimental Protocol: General Recrystallization Procedure
This is a general protocol. The choice of solvent and specific volumes should be optimized for your particular sample.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. Avoid adding a significant excess.[5]
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period, followed by drying in a vacuum oven (at a temperature well below the compound's melting point) to remove all traces of solvent.
Visualizations
Caption: Workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Validation & Comparative
Quantitative NMR for Purity Assessment: A Comparative Guide for 4-Methoxy-3-nitropyridine hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of 4-Methoxy-3-nitropyridine hydrochloride, a versatile building block in the synthesis of various biologically active molecules.[3]
This compound, with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58 g/mol , is a primrose yellow solid.[3][4][5] Accurate determination of its purity is paramount for its application in pharmaceutical and agrochemical research.[3]
Comparative Analysis of Purity Validation Methods
While several methods are available for purity determination, they differ in their principles, precision, and suitability for specific compounds. This guide focuses on comparing qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6][7] | Differential partitioning of analytes between a mobile and stationary phase.[8] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1] |
| Primary Method | Yes, provides a direct measurement of purity without a specific reference standard of the analyte.[9] | No, typically requires a certified reference standard of the analyte for accurate quantification. | No, quantification usually relies on a reference standard. |
| Selectivity | High, based on the unique chemical environment of each nucleus. | High, based on the separation of compounds with different polarities.[8] | Very high, combines chromatographic separation with mass-based identification.[8] |
| Precision | High (typically <1% RSD). | High (typically <2% RSD).[9] | High (typically <5% RSD). |
| Sensitivity | Moderate. | High, especially with UV or MS detectors.[8] | Very high, capable of detecting trace-level impurities.[1] |
| Sample Throughput | Moderate. | High. | Moderate. |
| Instrumentation Cost | High. | Moderate to High. | High. |
| Destructive | No. | Yes. | Yes. |
Experimental Protocols
To provide a practical comparison, the following are detailed methodologies for the purity validation of this compound using qNMR, HPLC, and GC-MS.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
This compound (analyte)
-
Maleic acid (internal standard, certified reference material)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, the methoxy protons are a suitable choice. For maleic acid, the two olefinic protons can be used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
-
Below is a diagram illustrating the qNMR workflow for purity determination.
Caption: Workflow for qNMR Purity Determination.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the peak area percentage of the main component.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound reference standard at a concentration of 0.1 mg/mL in the mobile phase.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation and Reagents:
-
GC-MS system
-
Capillary column suitable for polar compounds (e.g., DB-WAX)
-
Helium (carrier gas)
-
Methanol (GC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (Helium)
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Data Analysis:
-
Identify the main peak corresponding to 4-Methoxy-3-nitropyridine.
-
Identify any impurity peaks by their mass spectra.
-
Quantify impurities using an internal standard or by area normalization if response factors are similar.
-
The following diagram illustrates the logical relationship in comparing these analytical methods.
Caption: Comparison of Analytical Methods for Purity Validation.
Conclusion
The choice of an analytical method for purity validation depends on several factors, including the properties of the compound, the required level of accuracy, and the available instrumentation.[2] For the purity validation of this compound, qNMR stands out as a powerful primary method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[9] While HPLC offers excellent separation and sensitivity for routine quality control, and GC-MS is invaluable for identifying volatile impurities, qNMR provides a definitive and robust method for the absolute quantification of purity, making it an indispensable tool in pharmaceutical research and development.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. upm-inc.com [upm-inc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Reactivity: 4-Methoxy-3-nitropyridine vs. 4-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic routes. This guide provides a detailed comparison of the reactivity of 4-methoxy-3-nitropyridine and 4-chloro-3-nitropyridine in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.
The reactivity of substituted pyridines in SNAr reactions is fundamentally governed by the nature of both the activating group and the leaving group. In the case of 4-substituted-3-nitropyridines, the potent electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack, particularly at the C4 position. This activation renders the C4 carbon highly electrophilic and susceptible to reaction with a wide range of nucleophiles. The primary differentiator in reactivity between 4-methoxy-3-nitropyridine and 4-chloro-3-nitropyridine, therefore, lies in the intrinsic ability of the methoxy and chloro substituents to function as leaving groups.
Quantitative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.80 x 10⁻² | Very High[1] |
| 4-Methoxy-3-nitropyridine | Piperidine | Ethanol | 40 | Data not available | Very Low (inferred) |
The lack of available kinetic data for 4-methoxy-3-nitropyridine is in itself telling. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial, but the facility of the leaving group's departure in the subsequent, fast step is also a key factor. It is a well-established principle in nucleophilic aromatic substitution that the reactivity of a leaving group is inversely related to its basicity. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl) and is therefore a weak base and an excellent leaving group. Conversely, the methoxide anion (CH₃O⁻) is the conjugate base of a weak acid (methanol), making it a strong base and a significantly poorer leaving group. This fundamental difference in leaving group ability is the primary reason for the vastly superior reactivity of 4-chloro-3-nitropyridine over its methoxy counterpart.
Mechanistic Overview
The generally accepted mechanism for the SNAr reaction of both 4-chloro- and 4-methoxy-3-nitropyridine is a two-step addition-elimination process.
Caption: General mechanism of the SNAr reaction on 4-substituted-3-nitropyridines.
Experimental Protocols
To facilitate further research and allow for direct comparison, the following are detailed experimental protocols. The first is a typical procedure for the synthesis of a substituted aminopyridine from the highly reactive 4-chloro-3-nitropyridine. The second outlines a method for a kinetic analysis experiment that can be employed to quantitatively determine the reaction rates for both substrates under identical conditions.
Protocol 1: Synthesis of 4-(Piperidin-1-yl)-3-nitropyridine
Objective: To synthesize 4-(piperidin-1-yl)-3-nitropyridine from 4-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-3-nitropyridine
-
Piperidine
-
Anhydrous Ethanol
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).
-
Add piperidine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Comparative Kinetic Analysis by UV-Vis Spectrophotometry
Objective: To determine and compare the second-order rate constants for the reaction of 4-chloro-3-nitropyridine and 4-methoxy-3-nitropyridine with piperidine.
Methodology: The reaction rate can be monitored by observing the change in absorbance of the reaction mixture over time.[3][4][5][6] The product, a 4-amino-3-nitropyridine derivative, will have a different UV-Vis absorption spectrum compared to the reactants. By working under pseudo-first-order conditions (a large excess of the nucleophile), the observed rate constant can be determined, which then allows for the calculation of the second-order rate constant.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each substrate (4-chloro-3-nitropyridine and 4-methoxy-3-nitropyridine) and piperidine in a suitable spectroscopic grade solvent (e.g., anhydrous ethanol or acetonitrile).
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the expected product, 4-(piperidin-1-yl)-3-nitropyridine, where the starting materials have minimal absorbance.
-
Kinetic Run: In a thermostatted cuvette, mix a known concentration of the substrate with a large excess (at least 10-fold) of the piperidine solution.
-
Data Acquisition: Immediately begin recording the absorbance at the determined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change (ln(A_∞ - A_t)) versus time. The slope of the resulting straight line is equal to -k_obs.
-
Repeat the experiment using several different excess concentrations of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine.
-
-
Comparison: Compare the k₂ values obtained for 4-chloro-3-nitropyridine and 4-methoxy-3-nitropyridine under identical conditions to quantify their relative reactivity.
Conclusion
The comparative analysis of 4-methoxy-3-nitropyridine and 4-chloro-3-nitropyridine highlights a significant difference in their reactivity towards nucleophilic aromatic substitution. Experimental data for 4-chloro-3-nitropyridine demonstrates its high reactivity, a consequence of the excellent leaving group ability of the chloride ion. In contrast, while specific kinetic data for 4-methoxy-3-nitropyridine is scarce, fundamental chemical principles indicate a much lower reactivity due to the poor leaving group ability of the methoxide ion.
For synthetic applications where a facile and rapid substitution at the 4-position of a 3-nitropyridine ring is desired, 4-chloro-3-nitropyridine is unequivocally the superior choice. The methoxy analogue may be considered only in cases where a much lower reactivity is required or for specific synthetic strategies that leverage its reduced lability. The provided experimental protocols offer a framework for both the practical application of these reagents and for the further quantitative investigation of their reaction kinetics.
References
A Spectroscopic Comparison of 4-Methoxy-3-nitropyridine Hydrochloride and Its Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Methoxy-3-nitropyridine hydrochloride and its common process-related impurities. Understanding the distinct spectral features of these compounds is critical for quality control, purity assessment, and regulatory compliance in pharmaceutical development. The following sections present comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Data Presentation
The spectroscopic data for this compound and its potential impurities are summarized in the tables below. These impurities can arise from starting materials, intermediates, side-reactions, or degradation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-5 | H-6 | -OCH₃ | Other | Solvent |
| 4-Methoxy-3-nitropyridine HCl | ~9.0 (s) | ~7.8 (d) | ~8.8 (d) | ~4.2 (s) | DMSO-d₆ | |
| 4-Chloro-3-nitropyridine | 8.95 (s) | 7.75 (d) | 8.70 (d) | - | CDCl₃ | |
| 4-Hydroxy-3-nitropyridine[1] | 8.88 (s) | 6.58 (d) | 7.85 (d) | - | 11.0-13.0 (br s, -OH) | DMSO-d₆ |
| 2-Methoxy-3-nitropyridine | 8.25 (dd) | 7.15 (dd) | 8.35 (dd) | 4.10 (s) | CDCl₃ | |
| 4-Methoxy-2-nitropyridine | 8.10 (d) | 7.20 (dd) | - | 4.00 (s) | 7.50 (d, H-3) | CDCl₃ |
| 4-Chloropyridine[2] | 8.65 (d) | 7.45 (d) | 8.65 (d) | - | CDCl₃ | |
| 4-Methoxypyridine[3][4] | 8.45 (d) | 6.85 (d) | 8.45 (d) | 3.90 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ | Solvent |
| 4-Methoxy-3-nitropyridine HCl | ~145.0 | ~135.0 | ~160.0 | ~110.0 | ~155.0 | ~58.0 | DMSO-d₆ |
| 4-Chloro-3-nitropyridine | 152.0 | 134.5 | 148.0 | 125.0 | 154.0 | - | CDCl₃ |
| 4-Hydroxy-3-nitropyridine | 160.1 | 125.3 | 168.2 | 110.5 | 141.1 | - | DMSO-d₆ |
| 2-Methoxy-3-nitropyridine[5] | 162.5 | 130.0 | 140.2 | 118.5 | 153.8 | 56.5 | CDCl₃ |
| 4-Methoxy-2-nitropyridine | 158.0 | 108.0 | 165.0 | 109.5 | 149.0 | 56.0 | CDCl₃ |
| 4-Chloropyridine | 151.0 | 122.0 | 145.0 | 122.0 | 151.0 | - | CDCl₃ |
| 4-Methoxypyridine[3] | 151.5 | 110.0 | 165.5 | 110.0 | 151.5 | 55.5 | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | ν(N-O) asymm | ν(N-O) symm | ν(C=C), ν(C=N) | ν(C-O) | Other Key Bands |
| 4-Methoxy-3-nitropyridine HCl | ~1530 | ~1350 | ~1610, 1500 | ~1280 | ~3000-2500 (N-H⁺ stretch) |
| 4-Chloro-3-nitropyridine | 1525 | 1345 | 1600, 1490 | - | ~830 (C-Cl stretch) |
| 4-Hydroxy-3-nitropyridine | 1535 | 1355 | 1620, 1510 | 1250 | ~3400 (br, O-H stretch) |
| 2-Methoxy-3-nitropyridine | 1520 | 1340 | 1605, 1495 | 1275 | |
| 4-Methoxy-2-nitropyridine | 1540 | 1360 | 1615, 1505 | 1285 | |
| 4-Chloropyridine | - | - | 1590, 1480 | - | 820 (C-Cl stretch) |
| 4-Methoxypyridine[6] | - | - | 1595, 1500 | 1270 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Mode |
| 4-Methoxy-3-nitropyridine [7] | 154 | 124 ([M-NO]⁺), 108 ([M-NO₂]⁺), 96, 78 | EI |
| 4-Chloro-3-nitropyridine | 158/160 (Cl isotopes) | 128/130 ([M-NO]⁺), 112/114 ([M-NO₂]⁺), 77 | ESI |
| 4-Hydroxy-3-nitropyridine | 140 | 110 ([M-NO]⁺), 94 ([M-NO₂]⁺), 66 | EI |
| 2-Methoxy-3-nitropyridine | 154 | 124 ([M-NO]⁺), 108 ([M-NO₂]⁺), 96, 78 | EI |
| 4-Methoxy-2-nitropyridine | 154 | 124 ([M-NO]⁺), 108 ([M-NO₂]⁺), 96, 78 | EI |
| 4-Chloropyridine | 113/115 (Cl isotopes) | 78 ([M-Cl]⁺), 51 | EI |
| 4-Methoxypyridine[3] | 109 | 94 ([M-CH₃]⁺), 80, 66 | EI |
Experimental Protocols
Standardized protocols for the spectroscopic analysis of this compound and its impurities are provided below.
1. NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds or with a liquid chromatograph (LC-MS) or direct infusion for less volatile or thermally labile compounds.
-
Sample Preparation:
-
GC-MS: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
LC-MS/Direct Infusion: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water).
-
-
Instrument Parameters (General):
-
Ionization Mode: Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) for LC-MS.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Mandatory Visualization
Caption: Experimental workflow for spectroscopic comparison.
Caption: Potential impurity relationships and pathways.
References
- 1. 4-chloropyridine(626-61-9) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
A Comparative Guide to the Assay of 4-Methoxy-3-nitropyridine hydrochloride: HPLC vs. TLC
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 4-Methoxy-3-nitropyridine hydrochloride against an alternative Thin-Layer Chromatography (TLC) method. The information presented is collated from established analytical practices for similar pyridine derivatives.
High-Performance Liquid Chromatography (HPLC): A High-Precision Approach
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the quantitative analysis of pharmaceutical compounds, offering high sensitivity, specificity, and reproducibility.[1][2] This method effectively separates the parent compound from any potential degradation products or impurities that may arise during synthesis or storage.[3][4]
Proposed HPLC Method Parameters
Based on the analysis of similar substituted pyridines and nitropyridines, a robust HPLC method for this compound can be established.[5][6][7]
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)[8] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 275 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocol: HPLC Assay
1. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components is typically used as the diluent.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the diluent to achieve a similar concentration to the standard solution.
2. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (typically five or six injections) to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility).
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak area of the standard.
3. Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Thin-Layer Chromatography (TLC): A Semi-Quantitative Alternative
Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective, and rapid alternative for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for reaction monitoring and purity screening.[8][10]
Proposed TLC Method Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates[10] |
| Mobile Phase | Ethyl Acetate:Hexane (70:30 v/v) |
| Chamber | Saturated with mobile phase |
| Application Volume | 5 µL |
| Detection | UV light at 254 nm |
Experimental Protocol: TLC Assay
1. Preparation:
-
Prepare standard and sample solutions of this compound in a volatile solvent like methanol.
-
Pour the mobile phase into the developing chamber and allow it to saturate.
2. Spotting:
-
Using a capillary tube, spot the standard and sample solutions onto the baseline of the TLC plate.
3. Development:
-
Place the TLC plate in the saturated chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
4. Visualization and Analysis:
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light.
-
The Retention Factor (Rf) value is calculated for the spots. The presence of impurities can be identified by the appearance of additional spots at different Rf values. Semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to the standard spot.
Performance Comparison: HPLC vs. TLC
| Feature | HPLC | TLC |
| Quantification | Fully Quantitative | Semi-Quantitative/Qualitative |
| Sensitivity | High (µg to ng levels) | Moderate (µg levels) |
| Specificity | High (excellent separation of closely related compounds) | Lower (potential for overlapping spots) |
| Reproducibility | High | Moderate |
| Throughput | Lower (sequential analysis) | Higher (multiple samples on one plate) |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Moderate | Low |
| Analysis Time | Longer per sample | Shorter per sample |
Conclusion
The choice between HPLC and TLC for the assay of this compound depends on the specific analytical need. For accurate and precise quantitative analysis, method validation, and stability studies, a validated HPLC method is indispensable. For rapid purity checks, reaction monitoring, and situations where high-precision quantification is not the primary goal, TLC provides a practical and economical alternative.
References
- 1. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Pyridine, 4-[(4-nitrophenyl)methyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Methoxypyridine derivatives are pivotal structural motifs in medicinal chemistry and materials science. The strategic introduction of a methoxy group onto the pyridine ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive comparison of the primary synthetic routes to access 2-, 3-, and 4-methoxypyridine derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research objective.
Key Synthetic Strategies at a Glance
The synthesis of methoxypyridine derivatives is predominantly achieved through nucleophilic aromatic substitution (SNAr), Ullmann condensation, and palladium-catalyzed cross-coupling reactions. The choice of method is often dictated by the desired isomer, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of 2-, 3-, and 4-methoxypyridine, offering a comparison of yields and reaction conditions for different synthetic approaches.
Table 1: Synthesis of 2-Methoxypyridine Derivatives
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Sodium methoxide, anhydrous methanol | 68-79 | [1] |
| 2-Fluoropyridine | Sodium ethoxide, ethanol | (320 times faster than 2-chloropyridine) | [2] |
| 2-Bromopyridine | Pd₂(dba)₃, phosphine ligand, NaOtBu, Toluene, 80-120 °C | (General Conditions) | [3] |
Table 2: Synthesis of 3-Methoxypyridine Derivatives
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 3,5-Dibromopyridine | Sodium methoxide, DMF, 70 °C, 4 h | 62 | [4] |
| 3,5-Dibromopyridine | 60% Sodium hydride, methanol, DMF, 90 °C, 1 h | 73 | [4] |
Table 3: Synthesis of 4-Methoxypyridine Derivatives
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Methoxypyridine N-oxide | Ammonium formate, zinc, silica gel, methanol, 20 °C, 0.17 h | 96 | [5] |
| 4-Methoxypyridine | 30% Hydrogen peroxide, acetic acid, reflux, 24 h | 88 (for N-oxide) | [6] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of 2-Methoxypyridine via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 2-methoxypyridine derivatives from 2-chloropyridine-3,4-dicarbonitriles.[1]
-
Materials: 2-Chloropyridine-3,4-dicarbonitrile derivative, sodium methoxide, anhydrous methanol.
-
Procedure:
-
To a solution of the 2-chloropyridine-3,4-dicarbonitrile derivative in anhydrous methanol, add sodium methoxide.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 3-Bromo-5-methoxypyridine via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.[4]
-
Materials: 3,5-Dibromopyridine, sodium methoxide, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous DMF.
-
Add 3,5-dibromopyridine to the solution.
-
Heat the reaction mixture to 70 °C for 4 hours.
-
After cooling to room temperature, pour the mixture into an ice/water mixture to precipitate the product.
-
Collect the precipitate by filtration and dry under reduced pressure to obtain 3-bromo-5-methoxypyridine.
-
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-3-methoxypyridine with an arylboronic acid.[3]
-
Materials: 2-Bromo-3-methoxypyridine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), anhydrous solvent (e.g., Toluene/Water).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-3-methoxypyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine
This protocol outlines a general procedure for the C-N bond formation using 2-bromo-3-methoxypyridine.[3]
-
Materials: 2-Bromo-3-methoxypyridine, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), anhydrous aprotic solvent (e.g., Toluene).
-
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand. Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base, 2-bromo-3-methoxypyridine, and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a common synthetic workflow and a key signaling pathway where methoxypyridine derivatives have shown significant activity.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: PI3K/mTOR signaling pathway with inhibition by methoxypyridine derivatives.
Conclusion
The synthesis of methoxypyridine derivatives can be accomplished through several reliable and versatile methods. Nucleophilic aromatic substitution is often the most direct route for 2- and 4-substituted pyridines, particularly when starting from the corresponding fluoropyridines, which exhibit enhanced reactivity. For the synthesis of 3-methoxypyridines or when SNAr is not feasible, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig O-arylation or copper-catalyzed Ullmann condensations provide powerful alternatives. The choice of a specific synthetic route will ultimately depend on factors such as substrate availability, desired substitution pattern, functional group tolerance, and scalability. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions in the design and execution of synthetic strategies toward this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
The Strategic Advantage of 4-Methoxy-3-nitropyridine Hydrochloride in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry, the choice of starting materials and intermediates is paramount to the overall efficiency and success of a synthetic route. 4-Methoxy-3-nitropyridine hydrochloride has emerged as a valuable building block, offering distinct advantages in the construction of complex heterocyclic scaffolds. This guide provides an objective comparison of its performance against a common alternative, 4-chloro-3-nitropyridine, supported by experimental data and detailed protocols.
Unveiling the Efficacy: A Head-to-Head Comparison
The primary utility of 4-methoxy-3-nitropyridine and its chloro-analogue lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating the displacement of the leaving group at the 4-position by a wide range of nucleophiles. This reaction is a cornerstone in the synthesis of 4-substituted-3-nitropyridines, which are key precursors to a variety of biologically active molecules, including kinase inhibitors.
While both substrates can undergo this transformation, the nature of the leaving group—methoxy versus chloro—significantly influences the reaction kinetics and, consequently, the required experimental conditions and overall yield. In SNAr reactions, the rate is often dependent on the stability of the leaving group. Halides, such as chloride, are generally better leaving groups than alkoxides, like methoxide, due to the higher electronegativity and polarizability of the C-Cl bond compared to the C-O bond. This translates to the C-Cl bond being more readily broken during the rearomatization step of the SNAr mechanism.
Consequently, reactions with 4-chloro-3-nitropyridine typically proceed under milder conditions and often result in higher yields compared to those with this compound. However, the hydrochloride salt of the methoxy analogue offers advantages in terms of stability, handling, and solubility in certain solvent systems.
| Feature | This compound | 4-Chloro-3-nitropyridine | Reference |
| Leaving Group | Methoxy (-OCH₃) | Chloro (-Cl) | |
| Reactivity in SNAr | Moderate | High | [1][2] |
| Typical Reaction Conditions | Higher temperatures and/or longer reaction times may be required. | Milder conditions (e.g., lower temperatures, shorter reaction times). | |
| Handling | Solid, often crystalline hydrochloride salt, generally stable. | Can be a low-melting solid or oil, may be more reactive. | |
| Solubility | Good solubility in polar protic solvents. | Soluble in a range of organic solvents. |
Experimental Showcase: A Two-Step Synthesis of a Kinase Inhibitor Precursor
To illustrate the practical implications of these differences, we present a representative two-step synthesis of a pyridine-3,4-diamine derivative, a key intermediate in the synthesis of pyrido[4,3-d]pyrimidine-based kinase inhibitors that can target signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.
Step 1: Nucleophilic Aromatic Substitution with Benzylamine
This initial step involves the displacement of the leaving group at the 4-position with benzylamine.
| Parameter | This compound | 4-Chloro-3-nitropyridine |
| Reaction | 4-Methoxy-3-nitropyridine HCl + Benzylamine → 4-(Benzylamino)-3-nitropyridine | 4-Chloro-3-nitropyridine + Benzylamine → 4-(Benzylamino)-3-nitropyridine |
| Solvent | Ethanol | Ethanol |
| Base | Triethylamine (to neutralize HCl salt) | Triethylamine |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time | Potentially longer than 4 hours (requires optimization) | 4 hours |
| Typical Yield | Moderate to Good (Estimated 60-80%, optimization dependent) | High (~85-95%)[3] |
Step 2: Reduction of the Nitro Group
The subsequent step is the reduction of the nitro group to an amine, yielding the pyridine-3,4-diamine derivative.
| Parameter | Protocol for Reduction of 4-(Benzylamino)-3-nitropyridine |
| Reaction | 4-(Benzylamino)-3-nitropyridine → N⁴-Benzylpyridine-3,4-diamine |
| Reducing Agent | Iron powder and Hydrochloric Acid |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | High (Often >90%) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Benzylamino)-3-nitropyridine from 4-Chloro-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol (0.25 M).
-
Reagent Addition: To this solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure and add cold water to induce precipitation. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of N⁴-Benzylpyridine-3,4-diamine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-(benzylamino)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (3.0-4.0 eq) to the suspension. Heat the mixture to reflux.
-
Reaction: Slowly add concentrated hydrochloric acid (0.2-0.3 eq) dropwise to the refluxing mixture. Continue heating at reflux for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and filter through a pad of celite to remove iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. Basify the remaining aqueous solution with 5M NaOH to a pH > 10 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
Visualizing the Synthetic and Biological Context
To provide a clearer understanding of the synthetic workflow and the biological relevance of the target molecules, the following diagrams are provided.
Caption: A comparative workflow for the two-step synthesis of a pyridine-3,4-diamine derivative.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridopyrimidine-based drug.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4-Methoxy-3-nitropyridine Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of 4-methoxy-3-nitropyridine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We will explore its performance in conjunction with other analytical techniques, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a yellow crystalline powder with the molecular formula C₆H₇ClN₂O₃ and a molecular weight of approximately 190.58 g/mol . It is soluble in water, alcohol, and ether. Its structure, featuring a substituted pyridine ring, makes it a valuable building block in the synthesis of various biologically active molecules. Accurate structural confirmation and purity assessment are critical for its application in research and pharmaceutical development.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and structure of a compound. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be utilized.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-500.
-
Data Presentation: Mass Spectrometry Data
The following table summarizes the expected mass spectrometry data for 4-Methoxy-3-nitropyridine.
| Ion | Technique | Expected m/z | Interpretation |
| [M+H]⁺ | ESI-MS | 155.04 | Protonated molecule of the free base (4-Methoxy-3-nitropyridine) |
| [M]⁺˙ | EI-MS | 154.04 | Molecular ion of the free base |
| Fragment Ion 1 | EI-MS | 124 | Loss of NO (nitric oxide) |
| Fragment Ion 2 | EI-MS | 109 | Loss of a methyl radical (•CH₃) followed by loss of CO |
| Fragment Ion 3 | EI-MS | 96 | Loss of NO₂ (nitrogen dioxide) |
| Fragment Ion 4 | EI-MS | 78 | Pyridine ring fragment |
Proposed Fragmentation Pathway
The fragmentation of the 4-Methoxy-3-nitropyridine molecular ion in EI-MS is proposed to follow several key pathways, primarily involving the loss of the nitro and methoxy groups.
Caption: Proposed EI-MS fragmentation pathway of 4-Methoxy-3-nitropyridine.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective for determining molecular weight and fragmentation patterns, a comprehensive characterization often involves complementary techniques.
Overview of Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentration. |
| Fourier-Transform Infrared (FTIR) | Identification of functional groups present in the molecule. | Fast, simple, and provides a molecular "fingerprint". | Does not provide information on molecular weight or connectivity. |
| Ultraviolet-Visible (UV-Vis) | Information about electronic transitions and conjugation within the molecule. | Simple, quantitative, and non-destructive. | Limited structural information. Only applicable to chromophoric compounds. |
Experimental Protocols for Alternative Techniques
-
¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a 400 MHz NMR spectrometer. Expected signals would correspond to the aromatic protons and the methoxy group protons.
-
FTIR Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR accessory. Characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and aromatic C-H and C=N stretching would be expected.
-
UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol) is analyzed using a UV-Vis spectrophotometer. The spectrum is expected to show absorption maxima characteristic of the nitropyridine chromophore.
Decision-Making Workflow for Analytical Technique Selection
The choice of analytical technique depends on the specific information required. The following workflow can guide the selection process.
Caption: Workflow for selecting an analytical technique for characterization.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound, providing rapid and accurate molecular weight determination and valuable structural insights through fragmentation analysis. For unambiguous structure elucidation and comprehensive quality assessment, a multi-technique approach is recommended. The integration of mass spectrometry with NMR, FTIR, and UV-Vis spectroscopy provides a complete analytical profile, ensuring the identity, purity, and quality of this important pharmaceutical intermediate. This comparative guide provides the necessary framework for researchers to make informed decisions on the most appropriate analytical strategies for their specific needs.
References
Cross-Validation of Analytical Methods for 4-Methoxy-3-nitropyridine hydrochloride: A Comparative Guide
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 4-Methoxy-3-nitropyridine hydrochloride. Given the limited publicly available cross-validation studies for this specific compound, this document outlines recommended methodologies and a framework for their validation, drawing upon established practices for similar pyridine derivatives. The information presented here is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical techniques.
Introduction to Analytical Methodologies
The selection of an analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. For this compound, a key intermediate in pharmaceutical synthesis, robust analytical methods are necessary for monitoring purity, stability, and concentration.[1] This guide focuses on three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) with densitometric analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it a primary choice for purity and assay determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of a wide range of compounds. When coupled with a densitometer, TLC can provide quantitative results and is often used as a complementary technique to HPLC for purity analysis.
Proposed Analytical Methods and Experimental Protocols
The following sections detail the proposed experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and TLC-Densitometry. These protocols are based on methods developed for similar pyridine derivatives and serve as a starting point for method development and validation.[2][3][4]
2.1. High-Performance Liquid Chromatography (HPLC-UV)
This method is proposed for the assay and impurity profiling of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 2.5). The gradient can be optimized to achieve the best separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Standard Preparation: Prepare a standard solution of known concentration in the same manner as the sample solution.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of 1 mg/mL. Derivatization may be necessary if the compound is not sufficiently volatile.
2.3. Thin-Layer Chromatography (TLC-Densitometry)
This method can be used for rapid purity screening and as an orthogonal technique to HPLC.
Experimental Protocol:
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v), to be optimized based on the separation.
-
Sample Application: Apply 5 µL of the sample and standard solutions (1 mg/mL in methanol) as bands.
-
Development: Develop the plate in a saturated chamber until the mobile phase front reaches approximately 1 cm from the top of the plate.
-
Detection: Visualize the spots under UV light at 254 nm.
-
Densitometric Analysis: Scan the plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance of the analyte.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the proposed analytical methods based on typical validation data for similar compounds.
| Parameter | HPLC-UV | GC-MS | TLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Specificity | High | Very High | Moderate |
| Throughput | Moderate | Low | High |
Visualizing Experimental Workflows
4.1. General Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: General workflow for analytical method validation.
4.2. Cross-Validation Workflow Between Two Analytical Methods
This diagram outlines the process for performing a cross-validation between two different analytical methods to ensure the comparability of results.
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
References
A Comparative Guide to 4-Methoxy-3-nitropyridine Hydrochloride and Alternative Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Substituted pyridines are a cornerstone of many biologically active compounds, and among them, 4-methoxy-3-nitropyridine hydrochloride serves as a versatile reagent for introducing the 3-nitropyridin-4-yl moiety. This guide provides an objective, data-driven comparison of this compound against its common alternatives, primarily chloro-substituted nitropyridines, in the context of Nucleophilic Aromatic Substitution (SNAr) reactions.
Introduction to Reactivity: The SNAr Mechanism
The primary mode of reactivity for this compound and its analogues is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]
The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key factor influencing the reaction rate.
Performance Comparison: 4-Methoxy- vs. 4-Chloro-3-nitropyridine
In classical SNAr reactions, halides are generally considered better leaving groups than alkoxides. However, in highly activated systems such as nitropyridines, the rate-determining step is often the initial nucleophilic attack, with the subsequent elimination of the leaving group being fast.[3] For pyridinium ions, the "element effect" for halide leaving groups (F ~ Cl ~ Br ~ I) is not as pronounced as in other aromatic systems.[4] This suggests that while a chloro group is intrinsically a better leaving group, the overall reaction rate and yield may be comparable for both building blocks, especially with potent nucleophiles.
Table 1: Comparative Performance of 4-Methoxy-3-nitropyridine vs. 4-Chloro-3-nitropyridine in SNAr Reactions
| Feature | This compound | 4-Chloro-3-nitropyridine | Supporting Evidence/Rationale |
| Reactivity with Strong Nucleophiles (e.g., primary/secondary amines) | Good to Excellent Yields | High to Excellent Yields | The high degree of activation from the nitro group and pyridine nitrogen minimizes the difference in leaving group ability.[1][2] |
| Reactivity with Weaker Nucleophiles (e.g., anilines, thiols) | Moderate to Good Yields (may require harsher conditions) | Good to High Yields | The better leaving group ability of chloride may become more significant with less reactive nucleophiles. |
| Reaction Conditions | Typically requires heating (reflux in ethanol or isopropanol) | Often proceeds at lower temperatures or with shorter reaction times.[2] | The C-O bond is stronger than the C-Cl bond, generally requiring more energy to break. |
| Side Reactions | Potential for O-dealkylation with certain nucleophiles/bases. | Generally cleaner reactions with fewer side products. | The methoxy group can be susceptible to cleavage under certain conditions. |
| Handling and Stability | Hydrochloride salt is a stable, crystalline solid. | A stable, solid compound. | Both are commercially available and have good shelf life. |
| Cost-Effectiveness | Can be more expensive than the chloro-analogue. | Generally more cost-effective for large-scale synthesis. | Based on typical commercial pricing. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the Nucleophilic Aromatic Substitution on 4-chloro-3-nitropyridine and an adapted protocol for this compound.
Protocol 1: Synthesis of N-Benzyl-3-nitro-pyridin-4-amine from 4-Chloro-3-nitropyridine[2]
Materials:
-
4-Chloro-3-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Absolute Ethanol
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-nitropyridine (10 mmol, 1.59 g) in absolute ethanol (40 mL).
-
Add benzylamine (11 mmol, 1.20 mL) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-3-nitro-pyridin-4-amine from this compound (Adapted)
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Triethylamine (1.2 equiv)
-
Isopropanol
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol, 1.91 g) in isopropanol (50 mL).
-
Add triethylamine (12 mmol, 1.67 mL) to neutralize the hydrochloride and liberate the free base.
-
Add benzylamine (12 mmol, 1.31 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove any precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, often serving to orient pharmacophoric groups within the ATP-binding pocket of the target kinase. Both 4-methoxy-3-nitropyridine and its chloro-analogue can be valuable starting points for the synthesis of such inhibitors. The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, leading to the construction of more complex heterocyclic systems.
Conclusion and Recommendations
Both this compound and 4-chloro-3-nitropyridine are effective building blocks for the introduction of the 3-nitropyridin-4-yl moiety via Nucleophilic Aromatic Substitution.
-
4-Chloro-3-nitropyridine is often the more reactive and cost-effective option, particularly for reactions with weaker nucleophiles and for large-scale syntheses. Its reactions are generally cleaner and may proceed under milder conditions.
-
This compound represents a viable alternative, especially when the chloro-analogue is unavailable or when different solubility properties are desired. While it may require slightly more forcing conditions, it can provide good to excellent yields with a range of nucleophiles. The hydrochloride salt form offers good stability and handling characteristics.
The choice between these building blocks will ultimately depend on the specific nucleophile, reaction scale, cost considerations, and the desired reaction conditions. For initial small-scale explorations and with highly reactive nucleophiles, either building block can be employed effectively. For process development and scale-up, 4-chloro-3-nitropyridine may offer a more economical and efficient route. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific synthetic targets.
References
A Comparative Guide to the Isomeric Purity Analysis of 4-Methoxy-3-nitropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-Methoxy-3-nitropyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of positional isomers can lead to the formation of undesirable byproducts and impurities in subsequent synthetic steps. This guide provides a comprehensive comparison of analytical methodologies for the determination of isomeric purity, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.
Introduction to Isomeric Impurities
The primary route to 4-Methoxy-3-nitropyridine involves the nitration of 4-methoxypyridine. The directing effects of the methoxy group (ortho-, para-directing) and the pyridine nitrogen atom influence the regioselectivity of this electrophilic aromatic substitution. While the desired product is the 3-nitro isomer, other positional isomers can be formed as impurities. The most probable isomeric impurity, based on directing group effects, is 2-nitro-4-methoxypyridine . Other potential isomers include dinitro- and other mono-nitro substituted pyridines. Accurate and robust analytical methods are therefore essential to separate and quantify these closely related compounds.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful techniques for the analysis of isomeric purity. The choice of method depends on factors such as the physicochemical properties of the analytes, required sensitivity, and available instrumentation.
Data Presentation: A Comparative Overview
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, robust, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[1][2][3][4][5] | May require longer analysis times, consumption of organic solvents. | High resolution of isomers, LOD/LOQ in the ng/mL range. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | High separation efficiency for volatile compounds, provides structural information for impurity identification.[2][3][6][7][8] | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | Excellent sensitivity (pg level), can distinguish isomers with unique fragmentation patterns. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High efficiency and resolution, minimal sample and reagent consumption, suitable for charged analytes.[9][10] | Less robust than HPLC for routine QC, sensitivity can be lower without preconcentration techniques. | Can provide rapid separation of closely related isomers. |
Experimental Protocols
Detailed methodologies for each technique are crucial for achieving reliable and reproducible results. The following protocols are provided as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is a common choice for the purity analysis of pharmaceutical intermediates.[11][12] For polar compounds like nitropyridine derivatives, specialized columns can enhance separation.
Method Details:
-
Column: A mixed-mode column with both reversed-phase and ion-exchange characteristics or a column designed for hydrogen-bonding interactions is recommended for optimal separation of pyridine isomers.[13] A standard C18 column can also be used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 25-40 °C
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm or 275 nm).[13]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable diluent to a concentration of approximately 0.5-1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like methoxy-nitropyridines, derivatization may be necessary to improve volatility and chromatographic performance.
Method Details:
-
Derivatization (if necessary): Silylation is a common derivatization technique for compounds with active hydrogens.
-
Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for the separation of aromatic isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Injector Temperature: 250°C
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. If derivatization is performed, follow the specific protocol for the chosen reagent.
Capillary Electrophoresis (CE)
CE offers high-efficiency separations, particularly for charged species. As this compound is a salt, it is well-suited for CE analysis.
Method Details:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as phosphate or borate buffer, at a pH that ensures the analytes are charged and provides good separation. The addition of cyclodextrins to the BGE can improve the separation of isomers.[14]
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Temperature: 25°C.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the BGE or a low-ionic-strength solution to a concentration of 0.1-0.5 mg/mL.
Mandatory Visualizations
Isomeric Purity Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. usp.org [usp.org]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. jfda-online.com [jfda-online.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-nitropyridine hydrochloride: A Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling 4-Methoxy-3-nitropyridine hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, minimizing risks and environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] This compound should be treated as hazardous waste.
Waste Identification and Segregation
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
Crucially, this waste must be segregated as follows:
-
Halogenated Organic Waste: Due to the hydrochloride component, this compound is classified as a halogenated organic. It must be collected in a designated waste container separate from non-halogenated organic waste.[2][3] Mixing these waste streams can increase disposal costs and complexity.[2][3]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[4]
Waste Collection and Labeling
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be made of a compatible material and have a secure, screw-top cap.[2][5]
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Irritant, Toxic)[1]
-
The accumulation start date
Storage
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from heat, sparks, and direct sunlight.[2][4]
Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[7]
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 4-Methoxy-3-nitropyridine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Methoxy-3-nitropyridine hydrochloride, a compound requiring careful management in laboratory settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles or a full-face shield | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Conducting Reactions | Chemical safety goggles or a full-face shield | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Work within a certified chemical fume hood |
| Handling Spills | Chemical safety goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges if outside a fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if containers are sealed |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing risk.
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Remove all non-essential items from the work area to prevent contamination.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical. All waste materials must be treated as hazardous waste.[2]
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, gloves, absorbent paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety protocols.
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and cool area, away from incompatible materials, until they can be collected by a licensed waste disposal contractor.[1]
-
Spill Cleanup: In the event of a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Scoop the mixture into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
